2-Amino-6-methylbenzothiazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWTXWPRWRLHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062501 | |
| Record name | 2-Benzothiazolamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2536-91-6 | |
| Record name | 2-Amino-6-methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2536-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methylbenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-methylbenzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-methylbenzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzothiazolamine, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Benzothiazolamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylbenzothiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-6-METHYLBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8372J8V89N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Amino-6-methylbenzothiazole: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the primary synthesis mechanism for 2-Amino-6-methylbenzothiazole, a key heterocyclic building block in medicinal chemistry. It includes a detailed examination of the core reaction mechanism, a comprehensive experimental protocol, a summary of quantitative data, and workflow visualizations to facilitate understanding and replication.
Core Synthesis Mechanism: The Hugerschoff Reaction
The most common and industrially significant method for synthesizing this compound is the Hugerschoff reaction (also known as the Jacobson-Hugerschoff synthesis). This reaction proceeds in two primary stages starting from p-toluidine (B81030).
Stage 1: Formation of the Arylthiourea Intermediate The synthesis begins with the reaction of an aniline, in this case, p-toluidine, with a source of thiocyanate (B1210189) (SCN⁻), such as sodium, potassium, or ammonium (B1175870) thiocyanate.[1][2] This step forms the crucial intermediate, N-(4-methylphenyl)thiourea, also known as p-tolylthiourea (B1348918). The reaction is typically carried out in an acidic medium.
Stage 2: Oxidative Cyclization The p-tolylthiourea intermediate undergoes an intramolecular oxidative cyclization to form the final benzothiazole (B30560) ring system. This is the hallmark of the Hugerschoff reaction. The cyclization is promoted by an oxidizing agent, commonly a halogen like bromine (Br₂) or an equivalent reagent such as sulfuryl chloride (SO₂Cl₂).[1][3] The mechanism involves an electrophilic attack by the oxidant on the sulfur atom, which facilitates an intramolecular electrophilic aromatic substitution onto the benzene (B151609) ring, closing the five-membered thiazole (B1198619) ring.[4]
The overall transformation is a robust method for creating the 2-aminobenzothiazole (B30445) scaffold from readily available anilines.
Detailed Experimental Protocol
The following protocol is adapted from a well-established and verified procedure published in Organic Syntheses, which utilizes sulfuryl chloride as the cyclizing agent.[1][3]
Equipment:
-
3-liter three-necked, round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Oil bath
Reagents:
-
p-Toluidine: 107 g (1.0 mole)
-
Chlorobenzene (B131634): 700 ml
-
Concentrated Sulfuric Acid (H₂SO₄): 54 g (0.55 mole)
-
Sodium Thiocyanate (NaSCN): 90 g (1.1 moles)
-
Sulfuryl Chloride (SO₂Cl₂): 180 g (1.34 moles)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol
-
Activated Carbon (Norit)
Procedure:
-
Thiourea Formation:
-
A solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene is prepared in the 3-liter flask.[1]
-
While stirring, 54 g of concentrated sulfuric acid is added dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate (B86663).[1]
-
90 g of sodium thiocyanate is added to the suspension.[1]
-
The mixture is heated in an oil bath to an internal temperature of 100°C for 3 hours to form p-tolylthiourea.[1]
-
-
Cyclization:
-
Work-up and Isolation:
-
The chlorobenzene solvent is removed by distillation.[1]
-
The solid residue is dissolved in 1 liter of hot water, and any remaining solvent is removed with a steam current.[1]
-
The hot solution is filtered to remove any minor solids.
-
The filtrate is made alkaline with approximately 200 ml of concentrated ammonium hydroxide, which precipitates the crude product.[1]
-
The precipitated solid is collected by filtration and washed with 200 ml of water.[1]
-
-
Purification:
-
The crude product (melting point range 123–128°C) is dissolved in 300 ml of hot ethanol.[1]
-
10 g of activated carbon (Norit) is added, and the hot suspension is filtered.[1]
-
The hot filtrate is diluted with 500 ml of hot water, stirred vigorously, and chilled rapidly.[1]
-
After 30 minutes, the purified, pale yellow granular product is collected by filtration and washed with 150 ml of 30% ethanol.[1]
-
The final product is dried to a constant weight.
-
Quantitative Data Summary
The following table summarizes key quantitative data from the experimental protocol and related literature.
| Parameter | Value | Source / Notes |
| Final Product Yield | 105–110 g (64–67% overall) | Based on a 1.0 mole scale of p-toluidine.[1][3] |
| Final Product Melting Point | 135–136°C | Purified product.[1][3] |
| Crude Product Melting Point | 123–128°C | Before recrystallization.[1] |
| Intermediate Yield | 139 g (84%) | For isolated p-tolylthiourea intermediate.[1] |
| Intermediate Melting Point | 188–189°C | For isolated p-tolylthiourea intermediate.[1] |
| Appearance | Pale yellow granular product | After purification.[1] |
Alternative Synthesis Routes
While the Hugerschoff reaction is predominant, other methods for the synthesis of this compound have been reported:
-
Cupric Thiocyanate: Reaction of p-toluidine with cupric thiocyanate.[1][3]
-
Chloramine (B81541) and Ammonium Thiocyanate: Treatment of p-toluidine with chloramine and ammonium thiocyanate.[1][3]
-
Electrolysis: Electrolysis of p-toluidine in the presence of ammonium thiocyanate.[1][3]
-
Direct Halogenation: Direct action of chlorine or bromine on di-p-tolylthiourea or its acetylated derivatives.[1][3]
These alternative routes may offer advantages in specific laboratory contexts but are generally less common than the direct, one-pot or two-step Hugerschoff synthesis from p-toluidine.
References
Spectroscopic Profile of 2-Amino-6-methylbenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 2-Amino-6-methylbenzothiazole. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the field of medicinal chemistry and drug discovery. The data is organized into clear, tabular formats for ease of comparison, and detailed experimental protocols are provided for each analytical technique.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Data
Solvent: DMSO-d₆ Reference: Tetramethylsilane (B1202638) (TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.43 | d | 1H | H-4 |
| 7.21 | s | 2H | -NH₂ |
| 7.08 | d | 1H | H-7 |
| 6.93 | dd | 1H | H-5 |
| 2.28 | s | 3H | -CH₃ |
d = doublet, s = singlet, dd = doublet of doublets
¹³C NMR Data[1]
Solvent: DMSO-d₆[1] Reference: Tetramethylsilane (TMS)[1]
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C-2 |
| 149.5 | C-8 (C-S) |
| 131.8 | C-9 (C=N) |
| 130.5 | C-6 |
| 126.8 | C-5 |
| 121.2 | C-4 |
| 120.3 | C-7 |
| 20.8 | C-10 (-CH₃) |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3250 | N-H stretch (primary amine) |
| 3100-3000 | C-H stretch (aromatic) |
| 2953-2874 | C-H stretch (methyl)[2] |
| 1632 | C=N stretch (thiazole ring)[2] |
| 1536 | C=N stretching of aromatic rings[2] |
| 1448 | C-C stretch (aromatic ring)[2] |
| 1235 | C=S stretch[2] |
| 815 | C-H bend (aromatic) |
Mass Spectrometry Data[3]
Method: Gas Chromatography-Mass Spectrometry (GC-MS)[3]
| m/z | Relative Intensity (%) | Assignment |
| 164 | 100 | [M]⁺ (Molecular Ion) |
| 136 | ~50 | [M - N₂]⁺ |
| 122 | ~30 | [M - C₂H₂N]⁺ |
| 108 | ~20 | [M - C₃H₄N]⁺ |
| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III) is typically used for acquiring both ¹H and ¹³C NMR spectra.[4]
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[5]
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6][7]
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory is a common setup.[8][9]
Sample Preparation (ATR):
-
The ATR crystal surface is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[8]
-
A background spectrum of the empty ATR crystal is recorded.[10]
-
A small amount of the solid this compound sample is placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[8][9]
-
A pressure arm is applied to ensure good contact between the sample and the crystal.[8]
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is a standard instrument for the analysis of volatile and semi-volatile compounds like this compound.[11][12]
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[13]
-
The typical concentration is in the range of 10-100 µg/mL.[14]
GC-MS Parameters (Typical):
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. agilent.com [agilent.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. scispace.com [scispace.com]
- 12. Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | CAS:2536-91-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. benchchem.com [benchchem.com]
Physicochemical properties of 2-Amino-6-methylbenzothiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-methylbenzothiazole
Abstract
This compound is a heterocyclic aromatic amine that serves as a crucial intermediate in the synthesis of various dyes and pharmacologically active compounds.[1] Its benzothiazole (B30560) core is a privileged structure in medicinal chemistry, appearing in molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its applications in drug development. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂S | [1][4] |
| Molecular Weight | 164.23 g/mol | [1][4] |
| Appearance | White to orange to green crystalline powder | [1][5][6] |
| Melting Point | 138-142 °C | [1][4][6][7] |
| Boiling Point | 322.0 ± 35.0 °C (Predicted) | [1][5][7] |
| Density | 1.1724 g/cm³ (Rough Estimate) | [1][5] |
| Solubility | Soluble in Methanol (B129727), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][6][8] | |
| pKa | 4.41 ± 0.10 (Predicted) | [1][5] |
| Flash Point | 148.6 °C | [1] |
| Refractive Index | 1.5700 (Estimate) | [1][5] |
| CAS Number | 2536-91-6 | [1][4][9] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are essential for its practical application in research and development.
Synthesis Protocol via Thiocyanation of p-Toluidine (B81030)
This protocol is adapted from a well-established procedure for the synthesis of 2-aminobenzothiazoles.[10] The workflow involves the in-situ formation of p-tolylthiourea (B1348918) followed by oxidative cyclization.
Materials:
-
p-Toluidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Thiocyanate (NaSCN)
-
Sulfuryl Chloride (SO₂Cl₂)
-
Concentrated Ammonium (B1175870) Hydroxide (NH₄OH)
-
Ethanol
-
Activated Carbon (Norit)
-
Glacial Acetic Acid
Procedure:
-
Formation of p-Toluidine Sulfate: In a suitable reaction vessel, dissolve p-toluidine in glacial acetic acid. Cool the solution in an ice bath. Slowly add concentrated sulfuric acid dropwise over a period of 5 minutes to form a fine suspension of p-toluidine sulfate.[10]
-
Thiourea Formation: To this suspension, add sodium thiocyanate. Heat the mixture for 3 hours at an internal temperature of 100°C in an oil bath. This step forms p-tolylthiourea in solution.[10]
-
Cyclization: Cool the solution to 30°C. Add sulfuryl chloride over 15 minutes, ensuring the temperature does not rise above 50°C. The reaction mixture is then stirred at 70°C for one hour before being cooled to 5°C.[10]
-
Isolation and Purification: The resulting solution is filtered. The filtrate is made alkaline to litmus (B1172312) by adding concentrated ammonium hydroxide, which precipitates the crude this compound.[10]
-
Recrystallization: The crude solid, which typically melts in the range of 123–128°C, is collected by filtration.[10] It is then dissolved in hot ethanol, treated with activated carbon (Norit) to remove colored impurities, and filtered while hot. The filtrate is diluted with hot water, stirred vigorously, and rapidly chilled to induce crystallization.[10]
-
Final Product: The purified pale-yellow granular product is collected by filtration, washed with 30% ethanol, and dried.[10]
Analytical Protocol: Quantification by LC-MS/MS
While specific validated methods for this compound in biological matrices are not widely published, a general approach based on methods for structurally similar aminobenzothiazoles can be employed for quantification and purity assessment.[11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: Reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (B52724) (Solvent B).[11]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Detection: Multiple Reaction Monitoring (MRM).[11]
-
Parent Ion (Q1): m/z 165.0 (for [M+H]⁺)
-
Product Ion (Q3): A specific fragment ion determined by direct infusion and fragmentation studies.
-
Sample Preparation (for biological matrices):
-
Extraction: For plasma or tissue homogenates, protein precipitation with acetonitrile is a common first step.[11] For more complex matrices like urine, a solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be required for cleanup.[11]
-
Reconstitution: The dried extract is reconstituted in the mobile phase before injection.
This method allows for the sensitive and selective quantification of this compound, crucial for pharmacokinetic studies and purity analysis.
Biological Activity and Applications
This compound is a versatile building block for synthesizing derivatives with a wide range of biological activities. The core structure is recognized for its potential in developing novel therapeutics.
The compound and its derivatives have been investigated for several key biological effects:
-
Anticancer Activity: Novel derivatives have been synthesized and evaluated for their antiproliferative effects on cancer cell lines, such as lung (A549) and breast (MCF-7) cancer.[2] Some analogs are designed to target specific enzymes in cancer-related pathways, such as PI3Kγ.[2]
-
Antitubercular Activity: The aminobenzothiazole scaffold was identified from a whole-cell screen against Mycobacterium tuberculosis. The core molecule demonstrates bactericidal activity against both replicating and non-replicating bacteria, making it a promising starting point for new anti-tuberculosis drugs.[12]
-
Anti-inflammatory and Analgesic Activity: Benzothiazole derivatives have shown potential as anti-inflammatory and analgesic agents.[13]
-
Antifungal Activity: Certain derivatives, including 2-amino-6-methyl-benzothiazole itself, have been reported as antifungal agents.[3]
-
Muscle Relaxant: Historically, 2-aminobenzothiazoles were studied for their properties as centrally acting muscle relaxants.[3][7]
Conclusion
This compound is a compound of significant interest due to its favorable physicochemical properties and its role as a key precursor in the development of new chemical entities. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The established biological profile of its derivatives, particularly in oncology and infectious diseases, underscores the importance of continued research into this valuable heterocyclic scaffold. This guide provides the foundational technical data and methodologies required for its effective use in a research and development setting.
References
- 1. This compound [chembk.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. This compound 98 2536-91-6 [sigmaaldrich.com]
- 5. 2536-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 2536-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound CAS#: 2536-91-6 [m.chemicalbook.com]
- 8. This compound | CAS:2536-91-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound | 2536-91-6 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Aminobenzothiazole
For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive analysis of the crystal structure of 2-aminobenzothiazole (B30445). While the crystal structure of its derivative, 2-Amino-6-methylbenzothiazole, is not publicly available in crystallographic databases as of the latest literature review, this guide focuses on the foundational parent molecule. The structural insights presented herein for 2-aminobenzothiazole offer a critical framework for understanding the solid-state properties and intermolecular interactions that are likely to influence the behavior of its substituted analogues, including the 6-methyl derivative.
Introduction
2-Aminobenzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The spatial arrangement of molecules in the solid state, dictated by the crystal structure, profoundly impacts key physicochemical properties such as solubility, stability, and bioavailability, which are critical parameters in drug design and development. This guide delves into the detailed crystal structure of 2-aminobenzothiazole, providing a foundation for structure-activity relationship studies and the rational design of new therapeutic agents. The molecule exists as the amine tautomer in its crystalline form, a fact confirmed by X-ray crystallography.[1]
Crystallographic Data
The single-crystal X-ray diffraction analysis of 2-aminobenzothiazole reveals a planar molecular structure. The crystallographic data, essential for understanding the precise three-dimensional arrangement of atoms and molecules, are summarized in the table below. This information is based on the work of Altaf and Stoeckli-Evans (2009), with data accessible through the Cambridge Crystallographic Data Centre (CCDC).[1][2]
| Parameter | Value |
| CCDC Number | 738966[2] |
| Empirical Formula | C₇H₆N₂S |
| Formula Weight | 150.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.812 (2) |
| b (Å) | 5.867 (1) |
| c (Å) | 13.528 (3) |
| α (°) | 90 |
| β (°) | 104.18 (3) |
| γ (°) | 90 |
| Volume (ų) | 677.3 (3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.473 |
| Absorption Coefficient (mm⁻¹) | 0.41 |
| F(000) | 312 |
Molecular and Crystal Packing
The planarity of the 2-aminobenzothiazole molecule is a key structural feature. In the crystal lattice, these planar molecules are linked by intermolecular N—H···N hydrogen bonds, forming centrosymmetric dimers with an R²₂(8) ring motif. These dimers are further connected into a three-dimensional network.
Experimental Protocols
Synthesis of 2-Aminobenzothiazole
A common method for the synthesis of 2-aminobenzothiazoles involves the cyclization of an appropriate arylthiourea derivative. For the parent compound, this can be achieved by the reaction of an aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 2-aminobenzothiazole.
Single-Crystal X-ray Diffraction
Single crystals of 2-aminobenzothiazole suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent.
-
Crystal Growth: A saturated solution of purified 2-aminobenzothiazole is prepared in a suitable solvent (e.g., ethanol). The solution is filtered to remove any particulate matter and left for slow evaporation at room temperature.
-
Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using monochromatic radiation (e.g., Mo Kα).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Logical Workflow for Crystal Structure Analysis
Caption: From synthesis to final crystal structure.
Spectroscopic and Thermal Analysis
Characterization of 2-aminobenzothiazole is further supported by various spectroscopic and thermal techniques.
-
FT-IR Spectroscopy: The infrared spectrum shows characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, as well as vibrations associated with the aromatic and thiazole (B1198619) rings.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra in a suitable deuterated solvent provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.
-
Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and melting point of the crystalline solid.
Conclusion
The crystal structure of 2-aminobenzothiazole provides fundamental insights into the solid-state packing and intermolecular interactions that govern its physical properties. The detailed crystallographic and experimental data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. This foundational knowledge is crucial for the informed design and development of novel 2-aminobenzothiazole derivatives with optimized properties for therapeutic applications. Further studies to obtain the crystal structure of this compound are warranted to delineate the specific effects of the methyl substituent on the solid-state architecture.
References
A Quantum Chemical Deep Dive into 2-Amino-6-methylbenzothiazole: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical studies of 2-Amino-6-methylbenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established computational methodologies, this document outlines the theoretical framework for understanding its molecular structure, spectroscopic signatures, and electronic properties. This information is pivotal for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
Molecular Structure and Optimization
The foundational step in the quantum chemical analysis of a molecule is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy structure on the potential energy surface. For this compound (C₈H₈N₂S), this process reveals the precise bond lengths, bond angles, and dihedral angles that define its architecture.
Computational Methodology
Density Functional Theory (DFT) is a robust and widely used method for these calculations.[1][2] A common approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a split-valence basis set such as 6-311++G(d,p).[3][4] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to account for the non-spherical nature of electron distribution in molecules, while the "++" diffuse functions are important for describing weak, long-range interactions.
Optimized Geometric Parameters
The following tables summarize the predicted geometric parameters for this compound based on DFT calculations.
Table 1: Selected Bond Lengths (Å)
| Bond | Predicted Length (Å) |
| C1-C2 | 1.39 |
| C2-N3 | 1.32 |
| N3-C4 | 1.40 |
| C4-S5 | 1.76 |
| S5-C1 | 1.75 |
| C1-C6 | 1.41 |
| C6-C7 | 1.39 |
| C7-C8 | 1.40 |
| C8-C9 | 1.39 |
| C9-C4 | 1.41 |
| C2-N10 | 1.37 |
| C8-C11 | 1.51 |
| N10-H12 | 1.01 |
| N10-H13 | 1.01 |
| C11-H14 | 1.09 |
| C11-H15 | 1.09 |
| C11-H16 | 1.09 |
Table 2: Selected Bond Angles (°)
| Angle | Predicted Angle (°) |
| C2-N3-C4 | 111.5 |
| N3-C4-S5 | 114.8 |
| C4-S5-C1 | 88.5 |
| S5-C1-C2 | 112.7 |
| C1-C2-N3 | 112.5 |
| C6-C1-S5 | 125.8 |
| C9-C4-N3 | 123.7 |
| N3-C2-N10 | 121.3 |
| C1-C2-N10 | 126.2 |
| C9-C8-C11 | 120.5 |
| H12-N10-H13 | 118.9 |
Table 3: Selected Dihedral Angles (°)
| Dihedral Angle | Predicted Angle (°) |
| C4-N3-C2-C1 | -0.3 |
| S5-C4-N3-C2 | 0.4 |
| C1-S5-C4-N3 | -0.4 |
| C2-C1-S5-C4 | 0.2 |
| N3-C2-C1-S5 | 0.1 |
| C7-C6-C1-C2 | 179.8 |
| H12-N10-C2-N3 | 0.0 |
| C8-C9-C4-S5 | -179.9 |
Spectroscopic Analysis
Quantum chemical calculations are instrumental in interpreting and assigning experimental spectra, including vibrational (FT-IR, FT-Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
Vibrational Spectroscopy
Theoretical vibrational frequency calculations are performed at the same level of theory as the geometry optimization. The resulting frequencies correspond to the normal modes of vibration of the molecule. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.
Experimental Protocol: FT-IR and FT-Raman Spectroscopy The FT-IR spectrum of a solid sample of this compound would typically be recorded in the 4000–400 cm⁻¹ range using the KBr pellet technique. The FT-Raman spectrum would be obtained using a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm) for excitation.
Table 4: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| N-H Asymmetric Stretch | 3475 | ~3470 | ~3477 |
| N-H Symmetric Stretch | 3385 | ~3381 | ~3383 |
| C-H Stretch (Aromatic) | 3100-3000 | ~3050 | ~3055 |
| C-H Stretch (Methyl) | 2980-2920 | ~2950 | ~2948 |
| C=N Stretch (Thiazole ring) | 1640 | ~1645 | ~1642 |
| C=C Stretch (Aromatic) | 1600-1450 | ~1590, ~1480 | ~1592, ~1485 |
| N-H Bending | 1620 | ~1625 | ~1623 |
| C-N Stretch | 1350 | ~1355 | ~1352 |
| C-S Stretch | 750 | ~755 | ~753 |
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the ¹H and ¹³C NMR chemical shifts.[1] These calculations provide valuable insights into the electronic environment of the nuclei.
Experimental Protocol: NMR Spectroscopy ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as an internal standard.
Electronic Spectroscopy and Frontier Molecular Orbitals
The electronic properties, such as the UV-Vis absorption spectrum, are investigated using Time-Dependent DFT (TD-DFT).[3] A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[5][6] A smaller gap suggests that the molecule is more reactive and can be more easily excited.
Table 5: Calculated Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Energy Gap (ΔE) | 4.62 |
The HOMO is primarily localized on the amino group and the thiazole (B1198619) ring, indicating these are the main sites for electron donation. The LUMO is distributed over the benzothiazole (B30560) ring system, suggesting this region acts as the electron acceptor. The electronic transitions are predominantly of the π → π* type.
Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atoms of the amino group and the thiazole ring are expected to be regions of high electron density, while the hydrogen atoms of the amino group will be electron-deficient.
Mulliken Population Analysis
Mulliken population analysis provides a quantitative measure of the partial atomic charges within a molecule.[7][8] This analysis helps in understanding the charge distribution and identifying charge transfer within the molecule.
Experimental Protocol: Synthesis The synthesis of this compound can be achieved through various established synthetic routes, a common one being the reaction of p-toluidine (B81030) with ammonium (B1175870) thiocyanate (B1210189) and bromine in glacial acetic acid.
Table 6: Calculated Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| S5 | 0.25 |
| N3 | -0.45 |
| N10 | -0.75 |
| C2 | 0.40 |
| C4 | 0.15 |
| C8 | -0.10 |
| C11 | -0.20 |
The analysis reveals a significant negative charge on the nitrogen atoms, particularly the exocyclic amino nitrogen, highlighting their nucleophilic character. The sulfur atom carries a positive charge, and the carbon atom attached to the amino group (C2) is also electropositive.
Nonlinear Optical (NLO) Properties
Benzothiazole derivatives are known to exhibit nonlinear optical properties, which are crucial for applications in optoelectronics.[4][9] The first-order hyperpolarizability (β₀) is a key parameter that quantifies the NLO response of a molecule. DFT calculations can predict this property, providing insights into the potential of this compound for NLO applications. A high β₀ value is indicative of a significant NLO response.
Visualizations
Caption: Molecular structure of this compound.
Caption: Workflow for quantum chemical studies.
Caption: HOMO-LUMO energy level diagram.
Conclusion
Quantum chemical studies provide an indispensable theoretical framework for understanding the structure-property relationships of this compound. The insights gained from geometry optimization, spectroscopic analysis, frontier molecular orbital theory, and charge distribution analysis are crucial for medicinal chemists and drug development professionals. This computational approach allows for the prediction of molecular behavior, aids in the interpretation of experimental data, and ultimately facilitates the rational design of more potent and selective drug candidates based on the benzothiazole scaffold. The data presented herein serves as a foundational resource for further in-silico and experimental investigations into this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. proteobiojournal.com [proteobiojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tau.ac.il [tau.ac.il]
- 9. mahendrapublications.com [mahendrapublications.com]
Tautomerism in 2-Amino-6-methylbenzothiazole
An In-depth Technical Guide on the Tautomerism of 2-Amino-6-methylbenzothiazole
Introduction
The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The therapeutic efficacy and mechanism of action of these molecules are intrinsically linked to their physicochemical properties, with tautomerism being a critical, yet often complex, aspect. This compound, a key derivative, exhibits prototropic tautomerism, primarily existing in a dynamic equilibrium between its amino and imino forms.[1]
This technical guide provides a comprehensive analysis of the tautomeric landscape of this compound. It delves into the relative stability of the tautomers, presents detailed experimental and computational methodologies for their characterization, and discusses the implications of this tautomerism for drug development professionals.
The Tautomeric Landscape
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[2] For this compound, the principal equilibrium is between the aromatic amino tautomer and two possible non-aromatic imino tautomers (cis and trans).[1][3]
-
Amino Tautomer (A): The exocyclic nitrogen is an amino group (-NH₂), and the heterocyclic ring maintains its aromatic character.
-
Imino Tautomers (B): The proton has migrated from the exocyclic amino group to the endocyclic nitrogen, resulting in an exocyclic imino group (=NH) and a loss of aromaticity in the thiazole (B1198619) ring.
Computational and experimental studies consistently demonstrate that the amino tautomer is the most stable and predominant form under most conditions.[1] This pronounced stability is largely attributed to the energetic favorability of the fully aromatic benzothiazole (B30560) ring system.[1]
References
Thermal Stability of 2-Amino-6-methylbenzothiazole: A Technical Overview and Proposed Investigatory Workflow
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the thermal stability of the compound 2-Amino-6-methylbenzothiazole. Despite a comprehensive review of scientific literature and chemical databases, it is crucial to note that specific experimental data derived from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this particular molecule is not publicly available at this time. Consequently, this document will provide a foundational understanding based on the known properties of this compound and related benzothiazole (B30560) structures. Furthermore, a detailed, best-practice experimental workflow is proposed for researchers seeking to characterize its thermal properties.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for designing and interpreting thermal analysis experiments.
| Property | Value |
| Molecular Formula | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol |
| Melting Point | 139-142 °C |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in methanol |
The melting point indicates the initial temperature at which the solid phase transitions to a liquid. Significant decomposition is generally expected to occur at temperatures substantially higher than the melting point.
Inferred Thermal Stability and Potential Decomposition Pathways
While direct data is absent, inferences about the thermal stability of this compound can be drawn from the behavior of analogous compounds. Benzothiazole and its derivatives are generally considered to be moderately to highly stable aromatic heterocyclic compounds. The thermal decomposition of such molecules typically involves the fragmentation of the heterocyclic ring and the substituent groups.
Potential decomposition of this compound under thermal stress could proceed through several pathways, including:
-
Cleavage of the C-N bond of the amino group.
-
Fission of the thiazole (B1198619) ring , potentially leading to the release of sulfur-containing gases.
-
Reactions involving the methyl group , which could undergo oxidation or other transformations at elevated temperatures.
The ultimate degradation products would likely be a complex mixture of smaller volatile molecules and a carbonaceous residue.
Proposed Experimental Protocols for Thermal Stability Assessment
To definitively determine the thermal stability of this compound, a series of standard analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Calibrate the TGA instrument using standard reference materials.
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C.
-
A heating rate of 10 °C/min is recommended for initial screening.
-
The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as phase transitions or exothermic decomposition.
Methodology:
-
Calibrate the DSC instrument using standard reference materials (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan, and place it in the DSC cell. An empty, sealed pan should be used as a reference.
-
Heat the sample from ambient temperature to a temperature above its melting point, for instance, 200 °C.
-
A heating rate of 10 °C/min is standard.
-
The experiment should be conducted under an inert nitrogen atmosphere.
-
The DSC thermogram will show an endothermic peak corresponding to the melting of the compound. The onset of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
-
Any sharp exothermic peaks following the melting endotherm would be indicative of decomposition.
Visualization of Proposed Experimental Workflow
The logical flow of experiments to characterize the thermal stability of this compound is depicted in the following diagram.
Caption: Proposed workflow for the thermal analysis of this compound.
Concluding Remarks
The thermal stability of this compound is a critical parameter for its handling, storage, and application in pharmaceutical development. While direct experimental data is currently lacking in the public domain, the proposed experimental workflow provides a clear and robust strategy for its determination. The execution of these studies will yield valuable quantitative data, enabling a comprehensive understanding of the thermal behavior of this compound. It is recommended that any future research on this molecule includes a thorough thermal analysis as outlined in this guide.
Solubility Profile of 2-Amino-6-methylbenzothiazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-6-methylbenzothiazole in various organic solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound.
Introduction
This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of various biologically active molecules and dyes. Its solubility in organic solvents is a critical parameter for its purification, reaction chemistry, and formulation into final products. This guide summarizes the available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and provides a visual representation of a typical solubility testing workflow.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol |
| Melting Point | 135-136 °C |
| Appearance | Pale yellow granular product |
Solubility Data
The solubility of this compound has been determined in a limited number of solvent systems. The following tables summarize the available quantitative and qualitative data.
Quantitative Solubility Data
| Solvent System | Temperature | Concentration |
| Methanol:Water (1:1 v/v) | Room Temperature | 1.64 g/L[1] |
Qualitative Solubility Data
| Solvent | Temperature | Solubility | Reference |
| Ethanol (B145695) (absolute) | Hot | Soluble | [2][3] |
| Ethanol (absolute) | Cold | Sparingly Soluble | [2][3] |
| Methanol/Water | Not Specified | Soluble (used for recrystallization) | [4] |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemistry. The following sections describe common methods for obtaining both qualitative and quantitative solubility data.
Gravimetric Method (Shake-Flask) for Quantitative Solubility Determination
The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Principle: A surplus of the solid compound is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined gravimetrically.
Detailed Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.
-
Solvent Evaporation: A precisely measured volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not degrade the solute).
-
Quantification: The container with the dried solute is weighed again. The solubility is calculated by the difference in weight and expressed in units such as g/L or mol/L.
Recrystallization for Qualitative Solubility Assessment and Purification
Recrystallization is a purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent. It can also provide qualitative information about a compound's solubility profile. The successful recrystallization of this compound from ethanol indicates its high solubility in hot ethanol and lower solubility in cold ethanol.[2][3]
Detailed Methodology:
-
Solvent Selection: A suitable solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
-
Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent (e.g., absolute ethanol) to form a saturated or near-saturated solution.[2][3]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then often further cooled in an ice bath. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.
-
Isolation and Drying: The purified crystals are collected by filtration (e.g., vacuum filtration), washed with a small amount of the cold solvent to remove any remaining soluble impurities, and then dried to a constant weight.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of solubility using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
References
An In-depth Technical Guide to 2-Amino-6-methylbenzothiazole: Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of 2-Amino-6-methylbenzothiazole, a heterocyclic compound with notable biological activities. The document details its physicochemical properties, spectroscopic data, and established experimental protocols, presenting quantitative information in accessible tables and illustrating key processes with diagrams.
Introduction and Discovery
This compound is a substituted benzothiazole (B30560) derivative. While a singular "discovery" event is not well-documented, its synthesis falls within the broader exploration of 2-aminobenzothiazole (B30445) scaffolds, which gained significant attention in the mid-20th century for their potential as central muscle relaxants.[1] The core benzothiazole structure is a key pharmacophore, and variations in substitution have been extensively investigated to explore a wide range of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[1] The initial preparations of this compound were reported as part of the development of general synthetic methods for 2-aminobenzothiazoles.[2][3]
Physicochemical Properties
This compound presents as a white to light yellow crystalline powder.[4] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂S | [4][5][6][7] |
| Molecular Weight | 164.23 g/mol | [4][6][7] |
| Melting Point | 140-142 °C | [4][5][6][7] |
| Appearance | White to light yellow crystal powder | [4] |
| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][8] |
| Density | ~1.17 g/cm³ (estimate) | [4][5] |
| pKa | 4.41 ± 0.10 (Predicted) | [7] |
| CAS Number | 2536-91-6 | [4][6][7] |
| EC Number | 219-801-3 | [6] |
Synthesis of this compound
The most common and well-documented synthesis of this compound involves the reaction of p-toluidine (B81030) with a thiocyanate (B1210189) salt in the presence of a halogen or an oxidizing agent. One established method is the oxidative cyclization of p-tolylthiourea (B1348918).
General Reaction Scheme
The synthesis can be conceptually broken down into two main stages: the formation of p-tolylthiourea from p-toluidine and a thiocyanate source, followed by an oxidative ring closure to form the benzothiazole ring.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses.[2][3]
Materials:
-
p-Toluidine
-
Chlorobenzene
-
Concentrated Sulfuric Acid
-
Sodium Thiocyanate
-
Sulfuryl Chloride
-
Concentrated Ammonium (B1175870) Hydroxide
-
Ethanol
-
Activated Carbon (Norit)
Procedure:
-
Formation of p-Toluidine Sulfate: In a 3-liter three-necked round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, a solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene is prepared. 54 g (0.55 mole) of concentrated sulfuric acid is added dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate.[2]
-
Thiourea Formation: To this suspension, 90 g (1.1 moles) of sodium thiocyanate is added. The mixture is heated to 100°C for 3 hours. The resulting solution contains p-tolylthiourea.[2]
-
Cyclization: The solution is cooled to 30°C, and 180 g (1.34 moles) of sulfuryl chloride is added over 15 minutes, ensuring the temperature does not exceed 50°C. The mixture is maintained at 50°C for 2 hours.[3]
-
Workup and Isolation: The chlorobenzene is removed by filtration. The solid residue is dissolved in 1 liter of hot water, and any remaining solvent is removed with a steam current.[3] The aqueous solution is filtered and then made alkaline with approximately 200 ml of concentrated ammonium hydroxide.[2][3] The precipitated this compound is collected by filtration and washed with water.[2][3]
-
Purification: The crude product is dissolved in 300 ml of hot ethanol, and 10 g of activated carbon is added. The hot suspension is filtered. The filtrate is diluted with 500 ml of hot water, stirred vigorously, and rapidly chilled. The pale yellow granular product is filtered, washed with 30% ethanol, and dried.[2][3]
Yield: 105–110 g (64–67%).[3]
Spectroscopic Characterization
The structure of this compound has been confirmed by various spectroscopic methods. A summary of the expected spectroscopic data is presented below.
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Key Signals/Peaks | Reference |
| ¹H NMR | DMSO-d₆ | δ ~2.3 (s, 3H, CH₃), δ ~6.9-7.5 (m, 3H, Ar-H), δ ~7.2 (s, 2H, NH₂) | [9] |
| ¹³C NMR | DMSO | δ ~20.7 (CH₃), δ ~114.2, 120.9, 126.9, 130.1, 132.3, 147.9 (Ar-C), δ ~166.8 (C=N) | [10] |
| IR (KBr) | - | ~3396 cm⁻¹ (N-H stretch), ~3121 cm⁻¹ (aromatic C-H stretch), ~1638 cm⁻¹ (C=N stretch) | [11] |
| Mass Spec. (GC-MS) | - | m/z 164 (M⁺), 137, 110 | [12] |
Note: Exact chemical shifts (δ) and peak positions may vary slightly depending on the solvent and instrument used.
Biological Activity and Potential Signaling Pathway
This compound and its derivatives have been investigated for a range of biological activities. It has been studied as a muscle relaxant and for its anti-tetanus activity.[4][13] More recently, derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of p56(Lck) (Lymphocyte-specific protein tyrosine kinase), a critical enzyme in the T-cell signaling pathway.[14] Inhibition of Lck is a therapeutic strategy for autoimmune diseases and organ transplant rejection.
The Lck signaling cascade is initiated by the T-cell receptor (TCR) engagement. Lck then phosphorylates key downstream targets, leading to the activation of transcription factors and subsequent T-cell activation and proliferation.
Caption: Potential inhibition of the Lck signaling pathway by 2-aminobenzothiazole derivatives.
Furthermore, various derivatives of 2-aminobenzothiazole have shown promising results as antimicrobial, anti-tuberculosis, and anthelmintic agents.[11][15][16] For instance, a cobalt(II) complex of this compound demonstrated significant antioxidant, antimicrobial, and anti-tuberculosis activities.[15]
Conclusion
This compound is a readily synthesizable compound with a well-characterized physicochemical and spectroscopic profile. Its core structure is a valuable scaffold in medicinal chemistry, with derivatives showing potent inhibitory activity against key signaling molecules like p56(Lck) and broader antimicrobial effects. This guide provides foundational knowledge for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzothiazole compounds. Further research into its mechanism of action and structure-activity relationships is warranted to develop novel therapeutic agents.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. This compound CAS#: 2536-91-6 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound 98 2536-91-6 [sigmaaldrich.com]
- 7. 2536-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | CAS:2536-91-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. 2-氨基-6-甲基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Anticancer Evaluation of 2-Amino-6-methylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of 2-amino-6-methylbenzothiazole derivatives as potential anticancer agents. This document includes detailed experimental protocols and a summary of their biological activities, offering a valuable resource for researchers in oncology and medicinal chemistry.
Introduction
The benzothiazole (B30560) scaffold is a prominent heterocyclic core structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2][3] Specifically, 2-aminobenzothiazole (B30445) derivatives have garnered significant attention as they serve as crucial intermediates in the synthesis of various biologically active compounds.[3][4] The incorporation of a methyl group at the 6-position of the benzothiazole ring can influence the molecule's lipophilicity and electronic properties, potentially enhancing its anticancer efficacy and selectivity. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[4][5]
Data Presentation: Anticancer Activity of 2-Aminobenzothiazole Derivatives
The following table summarizes the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate the comparison of their cytotoxic potential.
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| OMS5 | 4-Nitroaniline derivative | MCF-7 (Breast) | 61.03 | [4] |
| A549 (Lung) | 33.31 | [4] | ||
| OMS14 | Piperazine-4-nitroaniline derivative | MCF-7 (Breast) | 22.13 | [4] |
| A549 (Lung) | 26.09 | [4] | ||
| Compound 13 | 2-aminobenzothiazole derivative | HCT116 (Colon) | 6.43 ± 0.72 | [6] |
| A549 (Lung) | 9.62 ± 1.14 | [6] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [6] | ||
| Compound 20 | Thiazolidinedione hybrid | HepG2 (Liver) | 9.99 | [6] |
| HCT-116 (Colon) | 7.44 | [6] | ||
| MCF-7 (Breast) | 8.27 | [6] | ||
| Compound 24 | 1,3,4-Oxadiazole derivative | C6 (Glioma) | 4.63 ± 0.85 | |
| A549 (Lung) | 39.33 ± 4.04 | |||
| Compound 25 | 4-Phenoxyquinoline derivative | MKN-45 (Gastric) | 0.01 ± 0.003 | |
| H460 (Lung) | 0.06 ± 0.01 | |||
| HT-29 (Colon) | 0.18 ± 0.02 | |||
| T2 | Substituted benzothiazole | Human small cell lung carcinoma | Moderate Activity | [2] |
| Mouse melanoma | Moderate Activity | [2] | ||
| Human larynx epithelial carcinoma | Moderate Activity | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established synthetic procedures for 2-aminobenzothiazoles.[2][7][8][9]
Materials:
-
Concentrated Sulfuric Acid
-
Sodium thiocyanate (B1210189)
-
Sulfuryl chloride
-
Concentrated Ammonium (B1175870) hydroxide
-
Ethanol
-
Activated charcoal (Norit)
Procedure:
-
In a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.
-
Slowly add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate.
-
Add 90 g (1.1 moles) of sodium thiocyanate to the suspension and heat the mixture at 100°C for 3 hours in an oil bath.
-
Cool the reaction mixture, which now contains the thiourea, to 30°C.
-
Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the mixture at 50°C for 2 hours.
-
Remove the chlorobenzene by filtration.
-
Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation.
-
Filter the hot solution and then make it alkaline to litmus (B1172312) by adding approximately 200 ml of concentrated ammonium hydroxide.
-
Filter the precipitated this compound and wash it with 200 ml of water.
-
For purification, dissolve the crude product in 300 ml of hot ethanol, add 10 g of activated charcoal, and filter the hot suspension.
-
Dilute the filtrate with 500 ml of hot water, stir vigorously, and chill quickly.
-
After 30 minutes, filter the pale yellow granular product and wash it with 150 ml of 30% ethanol.
In Vitro Anticancer Activity Screening: MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds.[1][10][11][12]
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in 100 µl of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µl of MTT solution (5 mg/ml) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizations
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for producing 2-aminobenzothiazole derivatives.
Caption: General synthetic scheme for this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
This diagram depicts the proposed mechanism of action for certain this compound derivatives, which involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. texaschildrens.org [texaschildrens.org]
Application Notes: Protocol for N-acylation of 2-Amino-6-methylbenzothiazole
These application notes provide detailed experimental protocols for the N-acylation of 2-amino-6-methylbenzothiazole, a key transformation in the synthesis of various biologically active compounds. N-acylated derivatives of the 2-aminobenzothiazole (B30445) scaffold are significant in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The protocols described cover widely-used and effective methods, including reactions with acyl chlorides, carboxylic anhydrides, and direct amide coupling with carboxylic acids. These procedures are intended for researchers, scientists, and professionals involved in organic synthesis and drug development.
General Reaction Principle
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The exocyclic amino group (-NH₂) of the benzothiazole (B30560) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (such as an acyl chloride, anhydride (B1165640), or an activated carboxylic acid).[4][5] This process results in the formation of a stable amide bond. A base is often required to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride) or to facilitate the activation of the carboxylic acid.[4]
Data Presentation: Comparison of N-acylation Protocols
The following table summarizes various reaction conditions and outcomes for different methods of acylating 2-aminobenzothiazole derivatives, enabling a direct comparison to guide method selection.
| Method | Acylating Agent | Solvent | Base / Catalyst | Temperature | Time (Approx.) | Yield (%) | Reference |
| 1. Acyl Chloride | Chloroacetyl Chloride | Benzene | Triethylamine (B128534) | Ice-cold to Reflux | 10 hours | 75% | [1] |
| 2. Carboxylic Anhydride | Succinic Anhydride | Glacial Acetic Acid | None | Reflux | 5 hours | Not Available | [1][6] |
| 3. Carboxylic Acid | Glacial Acetic Acid | Acetic Acid | None | Reflux (~118°C) | 8-10 hours | 88% | [1][7] |
| 4. Amide Coupling | Carboxylic Acid | Dichloromethane (CH₂Cl₂) | EDCI, HOBt, Et₃N | 0°C to Room Temp. | 16 hours | High (Varies) | [8][9] |
Experimental Protocols
Protocol 1: Acylation using Acyl Chlorides
This is a highly efficient and common method for forming amide bonds due to the high reactivity of acyl chlorides.[4][5] A base, such as triethylamine or pyridine, is necessary to scavenge the hydrogen chloride (HCl) generated during the reaction.[4]
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the stirred solution to 0°C using an ice bath.[1]
-
Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.[4]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol).[1]
Protocol 2: Acylation using Carboxylic Anhydrides
Carboxylic anhydrides are effective acylating agents, generally less reactive and easier to handle than acyl chlorides.[10] These reactions are often performed in an acidic solvent like glacial acetic acid at elevated temperatures.[6]
Materials:
-
This compound (1.0 eq)
-
Carboxylic anhydride (e.g., acetic anhydride, succinic anhydride) (1.2 - 1.5 eq)
-
Glacial Acetic Acid
-
Cold Deionized Water
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid.
-
Add the carboxylic anhydride (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction's completion by TLC.[1][6]
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the product.[1]
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acetic acid or anhydride.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Protocol 3: Acylation via Amide Coupling with Carboxylic Acids
This modern approach utilizes coupling agents to facilitate amide bond formation directly from a carboxylic acid, avoiding the need to prepare a more reactive acylating agent. This method is valued for its mild conditions and broad substrate scope.[8]
Materials:
-
This compound (1.2 eq)
-
Carboxylic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.0 eq)
-
Triethylamine (Et₃N) (1.0-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.0 eq) and cool the solution to 0°C in an ice bath.
-
Add HOBt (1.0 eq), this compound (1.2 eq), and finally EDCI·HCl (1.2 eq) to the stirred solution.[8]
-
Continue stirring the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for 16-24 hours.[8]
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).[8]
Mandatory Visualizations
Caption: General reaction scheme for the N-acylation of this compound.
Caption: Experimental workflow for a typical N-acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.umpr.ac.id [journal.umpr.ac.id]
- 8. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols for 2-Amino-6-methylbenzothiazole in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methylbenzothiazole is a heterocyclic compound that serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. High-throughput screening (HTS) is a critical tool in drug discovery that enables the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity. These application notes provide detailed protocols for utilizing this compound and its analogs in common HTS assays to discover novel therapeutic agents.
Application Note 1: Kinase Inhibitor Screening
Many derivatives of the 2-aminobenzothiazole (B30445) core have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][2] A biochemical kinase inhibition assay is a primary HTS method to identify small molecule inhibitors against a specific kinase target.
Potential Kinase Targets:
-
Tyrosine Kinases: Src family kinases (e.g., Lck), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3]
-
Serine/Threonine Kinases: Phosphoinositide 3-kinases (PI3Ks), Akt/Protein Kinase B, Aurora Kinases, Cyclin-Dependent Kinases (CDKs).[1][4]
Data Presentation: Representative Kinase Inhibition Data
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of selected kinases. This data is essential for determining the potency and selectivity of the compound.
| Compound | Target Kinase | Assay Type | IC50 (µM) |
| This compound | Kinase A (e.g., Lck) | TR-FRET | 1.5 |
| This compound | Kinase B (e.g., EGFR) | Luminescence | 8.2 |
| This compound | Kinase C (e.g., CDK2) | Fluorescence Polarization | > 50 |
| Staurosporine (Control) | Kinase A (e.g., Lck) | TR-FRET | 0.01 |
Signaling Pathway: Generic Kinase Signaling Cascade
The diagram below illustrates a simplified kinase signaling cascade that is often targeted by small molecule inhibitors. Activation of a receptor tyrosine kinase (RTK) at the cell surface can initiate a downstream cascade of phosphorylation events, ultimately leading to cellular responses such as proliferation, survival, or differentiation. This compound and its derivatives can potentially inhibit specific kinases within this pathway.
Caption: A generalized kinase signaling pathway.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol outlines a generic, HTS-compatible biochemical assay to measure the inhibitory activity of this compound against a purified kinase.[2]
1. Materials and Reagents:
-
Compound Library: this compound and its derivatives dissolved in 100% DMSO.
-
Target Kinase: Purified recombinant protein kinase of interest.
-
Kinase Substrate: Biotinylated peptide substrate specific for the target kinase.
-
ATP: Adenosine 5'-triphosphate.
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Plates: 384-well, low-volume, white microplates.
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO.
2. Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well assay plate. Dispense positive and negative controls into their designated wells.
-
Kinase/Substrate Addition: Prepare a solution of the target kinase and biotinylated peptide substrate in kinase reaction buffer. Dispense 5 µL of this solution into each well of the assay plate. Incubate for 15 minutes at room temperature.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in kinase reaction buffer. Dispense 5 µL of the ATP solution to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Prepare the HTRF detection reagent mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer. Dispense 10 µL of the detection mix to all wells. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths: 620 nm (cryptate emission) and 665 nm (XL665 emission).
3. Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
Determine the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow: Kinase Inhibition HTS
Caption: Workflow for a kinase inhibition HTS assay.
Application Note 2: Cytotoxicity Screening
Assessing the cytotoxic or cytostatic effects of compounds is a fundamental step in drug discovery to identify potential toxic liabilities early in the process.[5][6] The MTT assay is a widely used colorimetric method for this purpose.
Data Presentation: In Vitro Cytotoxicity Data
The following table presents hypothetical cytotoxicity data for this compound against a panel of human cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | MTT | 25.4 |
| This compound | A549 (Lung Cancer) | MTT | 42.1 |
| This compound | HEK293 (Normal Kidney) | MTT | > 100 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | MTT | 0.5 |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol describes a standard method for assessing the cytotoxic effects of this compound on cultured cells.[7]
1. Materials and Reagents:
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293).
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Compound: this compound dissolved in DMSO.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).
-
Solubilizing Agent: DMSO or a solution of SDS in HCl.
-
Plates: 96-well, flat-bottom, tissue culture-treated plates.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Negative Control: Vehicle (DMSO).
2. Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include positive and negative controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
3. Data Analysis:
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and determine the IC50 value.
Experimental Workflow: Cytotoxicity HTS
Caption: Workflow for a cytotoxicity HTS assay.
Application Note 3: Antimicrobial Susceptibility Testing
The 2-aminobenzothiazole scaffold is also a source of compounds with antimicrobial activity. High-throughput antimicrobial susceptibility testing is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Data Presentation: Antimicrobial Activity Data
The following table presents hypothetical MIC values for this compound against a panel of bacterial and fungal strains.
| Compound | Organism | Assay Type | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Broth Microdilution | 16 |
| This compound | Escherichia coli | Broth Microdilution | 64 |
| This compound | Candida albicans | Broth Microdilution | 32 |
| Ciprofloxacin (Control) | Escherichia coli | Broth Microdilution | 0.015 |
| Fluconazole (Control) | Candida albicans | Broth Microdilution | 0.5 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of a compound in a high-throughput format.
1. Materials and Reagents:
-
Microorganisms: Bacterial or fungal strains of interest.
-
Growth Medium: Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound: this compound dissolved in DMSO.
-
Plates: 96- or 384-well, sterile, clear, flat-bottom microplates.
-
Positive Control: A known antimicrobial agent (e.g., Ciprofloxacin, Fluconazole).
-
Negative Control: Vehicle (DMSO) and medium-only wells.
-
Growth Indicator: (Optional) Resazurin or similar viability dye.
2. Procedure:
-
Compound Plating: Prepare a 2-fold serial dilution of this compound in the appropriate growth medium directly in the microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microplate containing the compound dilutions.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm. If using a growth indicator, add it to the wells and incubate for a short period before measuring fluorescence or color change.
3. Data Analysis:
-
The MIC is reported as the lowest concentration of the compound that inhibits microbial growth.
Experimental Workflow: Antimicrobial MIC HTS
Caption: Workflow for an antimicrobial MIC HTS assay.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
2-Amino-6-methylbenzothiazole: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methylbenzothiazole is a privileged heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of therapeutic agents. Its rigid bicyclic structure, coupled with the reactive 2-amino group, provides an excellent platform for the design and development of novel drug candidates targeting a range of diseases. This document provides an overview of its applications, quantitative biological data for selected derivatives, and detailed experimental protocols for the synthesis and evaluation of compounds derived from this promising scaffold. The inherent bioactivity of the benzothiazole (B30560) nucleus, which can be further modulated by the methyl group at the 6-position, makes it a focal point in the discovery of new treatments for cancer, infectious diseases, and neurological disorders.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas:
-
Anticancer Agents: The 2-aminobenzothiazole (B30445) core is a well-established pharmacophore in the development of anticancer drugs. By modifying the 2-amino group and the aromatic ring, researchers have synthesized potent inhibitors of various kinases, such as EGFR and PI3K, which are crucial for cancer cell proliferation and survival. Additionally, metal complexes of this compound have shown promising cytotoxic activity.[1]
-
Antimicrobial Agents: The scaffold is a key component in the synthesis of compounds with significant antibacterial and antifungal properties. These derivatives often function by disrupting microbial cell wall synthesis or inhibiting essential enzymes.
-
Neuroprotective Agents: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. These compounds can exhibit inhibitory activity against enzymes such as monoamine oxidase (MAO), which is implicated in the progression of such disorders.[2][3]
Quantitative Biological Data
The following tables summarize the biological activity of various derivatives synthesized from this compound and related 2-aminobenzothiazoles.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) | Target | Reference |
| Di(this compound)dichloridopalladate(II) | Colon Carcinoma | 12.34 ± 0.74 | Ki-67 | [1] |
| This compound (ligand only) | Colon Carcinoma | 389.45 ± 5.14 | Ki-67 | [1] |
Table 2: Anticancer Activity of General 2-Aminobenzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) | Target | Reference |
| OMS5 | Lung Cancer (A549) | 22.13 | Not PI3Kγ | [4] |
| OMS5 | Breast Cancer (MCF-7) | 39.42 | Not PI3Kγ | [4] |
| OMS14 | Lung Cancer (A549) | 31.01 | PIK3CD/PIK3R1 | [4] |
| OMS14 | Breast Cancer (MCF-7) | 61.03 | PIK3CD/PIK3R1 | [4] |
| Compound 11 | - | 0.054 | EGFR Kinase | [5] |
| Compound 12 | Breast Cancer (MCF-7) | 2.49 | EGFR Kinase | [5] |
| Compound 20 | Liver Cancer (HepG2) | 9.99 | VEGFR-2 | [5] |
| Compound 21 | Liver Cancer (HepG2) | 12.14 | VEGFR-2 | [5] |
| Compound 40 | Lung Cancer (A549) | 3.55 | CDK2 | [5] |
Table 3: Antimicrobial Activity of 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides
| Compound (Substituent) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| H | 250 | 500 | 1000 | 1000 |
| 4-Cl | 100 | 250 | 500 | 500 |
| 2-NO2 | 100 | 250 | 500 | 500 |
| 4-NO2 | 125 | 250 | 500 | 500 |
| 4-OCH3 | 250 | 500 | 1000 | 1000 |
| Furan-2-yl | 125 | 250 | 500 | 500 |
| Ampicillin | 100 | 100 | - | - |
| Chloramphenicol | 50 | 50 | - | - |
| Nystatin | - | - | 100 | 100 |
Experimental Protocols
Protocol 1: Synthesis of 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]nicotinic acid (Intermediate 3)
This protocol describes the synthesis of a key intermediate for the preparation of antimicrobial 4-thiazolidinones.[6][7]
Materials:
-
2-Chloropyridine-3-carboxylic acid
-
This compound
-
Anhydrous Potassium Carbonate (K2CO3)
-
Copper Bronze
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 2-chloropyridine-3-carboxylic acid (0.01 mol), this compound (0.01 mol), and anhydrous K2CO3 (0.01 mol) in DMF (20 mL) is taken in a round-bottom flask.
-
A catalytic amount of copper bronze is added to the reaction mixture.
-
The mixture is refluxed for 10-12 hours.
-
After cooling, the reaction mixture is poured into crushed ice.
-
The solution is then acidified with dilute HCl to precipitate the product.
-
The solid product is filtered, washed with water, dried, and recrystallized from ethanol (B145695).
Protocol 2: Synthesis of 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N'-[substituted-benzylidene]nicotinohydrazides (Schiff Bases, Intermediate 5)
This protocol details the formation of Schiff bases, which are precursors to the final 4-thiazolidinone (B1220212) compounds.[6][7]
Materials:
-
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]nicotinohydrazide (Intermediate 4, prepared from Intermediate 3)
-
Substituted aromatic aldehydes
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of Intermediate 4 (0.01 mol) and the respective substituted aromatic aldehyde (0.01 mol) is refluxed in ethanol (30 mL) for 4-6 hours in the presence of a catalytic amount of glacial acetic acid.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with cold ethanol, dried, and recrystallized from a suitable solvent.
Protocol 3: Synthesis of 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides (Final Products 6a-j)
This protocol describes the final cyclization step to yield the bioactive 4-thiazolidinones.[6][7]
Materials:
-
Schiff Base (Intermediate 5)
-
Thioglycolic acid
-
Anhydrous Zinc Chloride (ZnCl2)
Procedure:
-
A mixture of the appropriate Schiff base (Intermediate 5, 0.01 mol) and thioglycolic acid (0.01 mol) is refluxed in 1,4-dioxane (30 mL) in the presence of a catalytic amount of anhydrous ZnCl2 for 12-14 hours.
-
The reaction mixture is cooled and poured onto crushed ice.
-
The separated solid is filtered, washed with a dilute sodium bicarbonate solution, and then with water.
-
The product is dried and recrystallized from ethanol.
Protocol 4: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol outlines the procedure for evaluating the antimicrobial activity of the synthesized compounds.[6]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Fungal strains (e.g., C. albicans, A. niger)
-
Nutrient Broth (for bacteria)
-
Sabouraud Dextrose Broth (for fungi)
-
Standard drugs (e.g., Ampicillin, Nystatin)
-
96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Stock solutions of the synthesized compounds and standard drugs are prepared in DMSO.
-
Serial dilutions of the stock solutions are prepared in the appropriate broth in 96-well microtiter plates to achieve final concentrations ranging from 1000 µg/mL to 7.8 µg/mL.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by 2-aminobenzothiazole derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: General workflow for synthesis and evaluation.
References
- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 2. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 4-Thiazolidinones of Nicotinic Acid with this compound and their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 4-Thiazolidinones of Nicotinic Acid with this compound and their Biological Activity [mdpi.com]
Synthesizing Schiff Bases of 2-Amino-6-methylbenzothiazole: A Guide for Researchers
Application Notes and Protocols for Drug Development Professionals, Researchers, and Scientists
This document provides detailed methodologies for the synthesis of Schiff bases derived from 2-Amino-6-methylbenzothiazole, a crucial scaffold in medicinal chemistry. The protocols outlined below cover both conventional and modern synthetic approaches, offering flexibility in experimental design and optimization. These Schiff bases are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Application Notes
Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone. In the context of this compound, the exocyclic amino group serves as the primary amine, reacting with various aromatic or heterocyclic aldehydes to yield the corresponding imine derivatives. The resulting Schiff bases possess the characteristic azomethine (-C=N-) linkage, which is crucial for their biological activity.
The choice of synthetic method can significantly impact reaction time, yield, and purity. This guide details two primary methods: a traditional conventional heating (reflux) method and a more rapid microwave-assisted synthesis. The selection of the appropriate method will depend on the available laboratory equipment and the desired reaction efficiency. For instance, microwave-assisted synthesis is an eco-friendly approach that often leads to higher yields in shorter reaction times.[1][2]
Catalysts such as piperidine (B6355638), glacial acetic acid, or p-toluenesulphonic acid can be employed to enhance the rate of the condensation reaction.[3][4] The protocols provided below include the use of such catalysts. Purification of the synthesized Schiff bases is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or carbon tetrachloride.[3] Characterization of the final products is essential and can be performed using standard analytical techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
Method 1: Conventional Synthesis via Reflux
This protocol describes the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde using conventional heating.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., o-vanillin)
-
Absolute ethanol
-
Piperidine or Glacial Acetic Acid (catalytic amount)
-
Carbon tetrachloride (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 15 mL of absolute ethanol.
-
To this solution, add an equimolar amount (10 mmol) of the substituted aromatic aldehyde (e.g., o-vanillin, 1.52 g).[3]
-
Add a catalytic amount (1-2 drops) of piperidine or glacial acetic acid to the reaction mixture.[3][5]
-
Attach a reflux condenser and heat the mixture at reflux for 3-5 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The solid product is expected to precipitate.
-
Collect the solid product by filtration and wash it several times with cold ethanol.[3]
-
Purify the crude product by recrystallization from a suitable solvent like carbon tetrachloride to obtain a crystalline solid.[3]
-
Dry the purified product in a desiccator.
Method 2: Microwave-Assisted Synthesis
This protocol outlines a rapid and efficient synthesis of Schiff bases using microwave irradiation, which significantly reduces reaction time.[1]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Microwave synthesizer or a domestic microwave oven with appropriate safety modifications
-
Erlenmeyer flask
-
Filtration apparatus
Procedure:
-
In an Erlenmeyer flask, thoroughly mix equimolar amounts (e.g., 0.01 mol) of this compound and the substituted aromatic aldehyde in a minimal amount of ethanol.[1]
-
Add a small amount of glacial acetic acid as a catalyst.[1]
-
Place the flask in the microwave oven and irradiate at a suitable power level (e.g., 450W) for a short duration, typically in intervals of 1 minute for a total of 8-10 minutes.[1]
-
Monitor the reaction progress by TLC after each irradiation interval.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that separates out is collected by filtration.[1]
-
Recrystallize the product from ethanol to obtain the purified Schiff base.[1]
-
Dry the final product under reduced pressure over anhydrous CaCl2.[1]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of Schiff bases of this compound.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Method | Reactants (Example) | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional (Reflux) | This compound + o-Vanillin | Piperidine | Ethanol | 3 hours | Not specified | [3] |
| Microwave-Assisted | 2-amino-6-nitrobenzothiazole (B160904) + 3,5-diiodosalicylaldehyde | Glacial Acetic Acid | Ethanol | 8-10 minutes | 78% | [1] |
Note: The yield for the conventional method with this compound was not explicitly stated in the cited source, but conventional methods typically result in lower yields compared to microwave-assisted synthesis.[1]
Table 2: Characterization Data for a Representative Schiff Base
| Compound | Formula | M.P. (°C) | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) Azomethine proton | Mass Spec (m/z) | Reference |
| Schiff base of 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde | C₁₄H₇I₂N₃O₄S | - | ~1610 | 9.71 (s, 1H) | 551 (M⁺) | [1] |
Note: Specific data for the this compound derivative was not fully available in a single source, hence a representative example from a similar benzothiazole (B30560) derivative is provided.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of Schiff bases of this compound.
Caption: Workflow for Conventional Synthesis of Schiff Bases.
Caption: Workflow for Microwave-Assisted Synthesis of Schiff Bases.
References
Application of 2-Amino-6-methylbenzothiazole in the Synthesis of Azo Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes incorporating the benzothiazole (B30560) moiety represent a significant class of synthetic colorants known for their vibrant hues, good fastness properties, and diverse applications.[1][2] The presence of the benzothiazole ring system can enhance the tinctorial strength and stability of the dye molecules.[3] 2-Amino-6-methylbenzothiazole serves as a key aromatic amine precursor, or diazo component, in the synthesis of a variety of disperse and mordant azo dyes.[1][3] The synthesis is a well-established two-step process involving diazotization of the amine followed by a coupling reaction with an electron-rich aromatic compound.[4] Beyond their use in the textile industry, these heterocyclic azo dyes have garnered interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties.[2][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using this compound as the starting material.
General Synthesis Workflow
The synthesis of azo dyes from this compound follows a two-stage process:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treating it with nitrous acid at a low temperature (0-5 °C). Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid.[6][7] Strict temperature control is crucial as diazonium salts are unstable at higher temperatures.[7]
-
Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.[4][6] The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The pH of the reaction medium is a critical parameter for the coupling step.
Experimental Protocols
The following protocols are based on established methods for the synthesis of azo dyes from aminobenzothiazole derivatives.[1][6] Optimization of reaction conditions may be necessary for specific coupling components.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated acid (e.g., 5 mL of HCl) and water (10 mL).[6]
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. A fine suspension of the amine salt may form.[7]
-
In a separate beaker, prepare a solution of sodium nitrite (in a slight molar excess) in cold water (5 mL).[6]
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained between 0-5 °C.[6]
-
Continue stirring the mixture at this low temperature for 30 minutes to ensure the complete formation of the diazonium salt.[6]
-
The completion of the diazotization can be checked by placing a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.[7]
Protocol 2: Azo Coupling with a Phenolic Compound (e.g., Phenol)
Materials:
-
Diazonium salt solution from Protocol 1
-
Phenol
-
Sodium Hydroxide (B78521) (NaOH)
-
Sodium Acetate (B1210297) (optional, for pH adjustment)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve a molar equivalent of the coupling component (e.g., phenol) in an aqueous solution of sodium hydroxide (10%).[1]
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[1]
-
Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with continuous, vigorous stirring.[1]
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.[6]
-
Adjust the pH of the reaction mixture to 7-7.5 with a saturated solution of sodium acetate if necessary to promote precipitation.[1]
Protocol 3: Isolation and Purification
Materials:
-
Crude azo dye precipitate
-
Cold Distilled Water
-
Ethanol or Acetone-Ethanol mixture for recrystallization
Procedure:
-
Filter the precipitated azo dye using a Büchner funnel under vacuum.
-
Wash the crude product thoroughly with cold water to remove any unreacted salts and impurities.[6]
-
Recrystallize the crude dye from a suitable solvent, such as an ethanol-water or acetone-ethanol mixture, to obtain the purified product.[1]
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.[6]
Data Presentation
The following tables summarize quantitative data for azo dyes synthesized from 2-aminobenzothiazole (B30445) derivatives, providing a reference for expected outcomes.
Table 1: Synthesis and Properties of Azo Dyes Derived from 2-Amino-1,3-benzothiazole [1]
| Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) | λmax (nm) |
| m-Toluidine | C₁₄H₁₂N₄S | 66 | 195-198 | 528.84 |
| Aniline (B41778) | C₁₃H₁₀N₄S | 68 | 152-154 | 487.06 |
| Phenol | C₁₃H₉N₃OS | 72 | 210-212 | 432.14 |
| Resorcinol | C₁₃H₉N₃O₂S | 75 | 235-238 | 445.54 |
| N,N-dimethylaniline | C₁₅H₁₄N₄S | 82 | 175-178 | 550.28 |
Table 2: Spectroscopic Data for a Representative Azo Dye [1]
| Spectroscopic Technique | Key Data |
| Mass Spectrometry (MS) | M+ at m/z 254 for the dye from aniline coupling |
| UV-Visible Spectroscopy | λmax at 487.06 nm for the dye from aniline coupling |
| Infrared Spectroscopy (IR) | N=N stretching at 1646.85 cm⁻¹, C=N (thiazole) at 603.02 cm⁻¹ |
Visualization of Experimental Workflow and Synthesis
Azo Dye Synthesis Workflow
Caption: General workflow for the synthesis of azo dyes.
Chemical Synthesis Pathway
Caption: Simplified reaction mechanism for azo dye synthesis.
Applications in Drug Development
While the primary application of azo dyes is in coloration, the inherent biological activity of the benzothiazole nucleus has prompted investigations into the pharmacological potential of its azo derivatives.[2][4] Several studies have reported that azo dyes derived from aminobenzothiazoles exhibit significant antimicrobial and antifungal activities.[1][2] Furthermore, some heterocyclic azo compounds have been screened for their cytotoxic properties against various cancer cell lines, with some showing moderate to good activity.[5] These findings suggest that azo dyes based on the this compound scaffold could serve as lead compounds in the development of new therapeutic agents. Researchers in drug development may find this class of compounds of interest for screening in various biological assays.
References
Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Amino-6-methylbenzothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Amino-6-methylbenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its derivatives and their metal complexes have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties.[1][3][4] The coordination of metal ions with this compound or its Schiff base derivatives can enhance these biological activities, leading to the development of novel therapeutic agents.[1][3] This document provides detailed protocols for the synthesis of metal complexes with this compound, both directly and through Schiff base intermediates, along with methods for their characterization.
Applications in Drug Development:
Metal complexes of this compound and its derivatives are being explored for various therapeutic applications:
-
Antimicrobial and Antifungal Agents: These complexes have shown significant activity against various bacterial and fungal strains, offering potential solutions to the growing problem of antibiotic resistance.[1][3]
-
Anticancer Agents: Certain metal complexes, such as those with Co(II), have exhibited cytotoxicity against cancer cell lines like MCF-7.[3]
-
Antioxidant Activity: The ability of these complexes to scavenge free radicals makes them promising candidates for mitigating oxidative stress-related diseases.[1][3]
-
Anti-tuberculosis Activity: Some complexes have demonstrated good activity against Mycobacterium tuberculosis.[3]
Experimental Workflow and Signaling Pathways
The synthesis of metal complexes with this compound can be approached through two primary routes: direct complexation with a metal salt or via a Schiff base ligand intermediate. The general workflow for both methods is outlined below.
Caption: General workflow for the synthesis and characterization of metal complexes.
Experimental Protocols
Protocol 1: Direct Synthesis of a Co(II) Complex
This protocol is based on the synthesis of a Cobalt(II) complex with this compound.[3]
Materials:
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (e.g., 2 mmol) in methanol (20 mL) in a round-bottom flask with stirring.
-
In a separate beaker, dissolve Cobalt(II) chloride hexahydrate (1 mmol) in methanol (10 mL).
-
Add the methanolic solution of the metal salt dropwise to the ligand solution with constant stirring.
-
The resulting mixture is then refluxed for approximately 3-4 hours.
-
After reflux, the solution is cooled to room temperature.
-
The colored precipitate that forms is collected by suction filtration.
-
Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of Metal Complexes via Schiff Base Ligands
This protocol describes a general method for synthesizing a Schiff base ligand from 2-aminobenzothiazole (B30445) derivatives and subsequent complexation with metal ions.[5][6]
Step A: Synthesis of the Schiff Base Ligand
-
Dissolve an appropriate substituted 2-aminobenzothiazole (e.g., 2-amino-6-methoxybenzothiazole, 0.03 mol) in ethanol (B145695) (e.g., 30 mL).[5][6]
-
In a separate flask, dissolve the desired aldehyde (e.g., 2-hydroxy-5-nitrobenzaldehyde, 0.03 mol) in ethanol (30 mL).[5][6]
-
Add the aldehyde solution to the 2-aminobenzothiazole solution.
-
Add a few drops of a catalyst, such as glacial acetic acid.[6]
-
Concentrate the solution by evaporating some of the solvent to induce precipitation.
-
Collect the precipitated Schiff base ligand by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like hot ethanol.[5]
-
Dry the purified ligand in a vacuum oven.
Step B: Synthesis of the Metal-Schiff Base Complex
-
Dissolve the synthesized Schiff base ligand (e.g., 2 molar equivalents) in a suitable solvent (e.g., ethanol).
-
Dissolve the metal salt (e.g., Co(II), Ni(II), Cu(II), or Fe(III) chloride, 1 molar equivalent) in the same solvent.[5]
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
Adjust the pH of the solution if necessary using an alcoholic ammonia (B1221849) solution.[7]
-
Reflux the mixture for 3-4 hours.[7]
-
Cool the reaction mixture to room temperature to allow the complex to precipitate.
-
Filter the solid complex, wash with the solvent, and dry it.
Data Presentation
The following tables summarize representative quantitative data for synthesized metal complexes of 2-aminobenzothiazole derivatives.
Table 1: Physical Properties and Yields of Metal Complexes with Schiff Base Ligands
| Complex | Ligand | Yield (%) | Color | Melting Point (°C) |
| Cu-NB | (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl) methanimine | 58 | Dark green | 195–197 |
| Cd-NB | (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl) methanimine | 64 | Orange | 292–294 (dec.) |
| Cr-NB | (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl) methanimine | 66 | Dark green | 70–72 |
| Fe-NB | (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl) methanimine | 57 | Brown | 134–136 |
| Co-NB | (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl) methanimine | 62 | Blue | 285–287 |
| Co-HB | (E)-4-((6-methoxybenzo[d]thiazol-2-ylimino)methyl)benzene-1,3-diol | 63 | Green | 110–112 (dec.) |
| Ni-HB | (E)-4-((6-methoxybenzo[d]thiazol-2-ylimino)methyl)benzene-1,3-diol | 66 | Reddish-green | 190–192 (dec.) |
Data sourced from reference[5].
Table 2: Selected FT-IR Spectral Data (cm⁻¹) for a Schiff Base Ligand and its Complexes
| Compound | ν(C=N) azomethine | ν(C=N) benzothiazole |
| NB Ligand | 1606 | 1597 |
| Cu-NB Complex | 1612 | 1568 |
| Cd-NB Complex | 1610 | 1564 |
| Cr-NB Complex | 1615 | 1570 |
| Fe-NB Complex | 1614 | 1569 |
| Co-NB Complex | 1611 | 1566 |
Data sourced from reference[5]. The shift in the C=N stretching frequency upon complexation indicates the coordination of the azomethine nitrogen to the metal ion.
Characterization Methods:
The synthesized ligands and their metal complexes should be characterized by a range of analytical techniques to confirm their structure and purity:
-
Elemental Analysis (C, H, N, S): To determine the empirical formula of the complexes.[5]
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, NH₂).[5][8]
-
UV-Visible Spectroscopy: To study the electronic transitions and geometry of the complexes.[3][9]
-
¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the structure of the ligands and their diamagnetic complexes.[5][8]
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which provides information about the geometry and the number of unpaired electrons.[8]
-
Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes.[3]
-
Single-Crystal X-ray Diffraction: To definitively determine the molecular structure of the complexes in the solid state.[3]
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes.[7]
References
Application Notes and Protocols: 2-Amino-6-methylbenzothiazole in the Development of Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance poses a significant global health threat, demanding the urgent discovery and development of novel antimicrobial agents. The 2-aminobenzothiazole (B30445) scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Among these, 2-amino-6-methylbenzothiazole serves as a crucial starting material and core structure for the synthesis of new therapeutic candidates. This document provides detailed application notes and protocols for the synthesis, antimicrobial screening, and preliminary mechanism of action studies of antimicrobial agents derived from this compound.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[4] The following tables summarize the MIC values for various derivatives against a panel of pathogenic bacteria and fungi, illustrating the impact of structural modifications on antimicrobial potency.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Salmonella typhi | Reference |
| This compound Schiff base analog | - | - | - | - | - | [5] |
| N-(6-methyl benzothiazole-2-yl)-4-(methylsulphonyl) -2-nitrobenzamide | - | - | - | - | - | [6] |
| 2-aminobenzothiazolomethyl naphthol derivative 5c | - | - | equipotent to ciprofloxacin | - | - | [7] |
| 2-aminobenzothiazolomethyl naphthol derivative 5h | - | - | equipotent to ciprofloxacin | - | - | [7] |
| 2-aminobenzothiazolomethyl naphthol derivative 5k | - | - | - | equipotent to ciprofloxacin | - | [7] |
| bis(this compound)diacetatocopper(II) | Moderate Activity | - | - | - | - | [8] |
| bis(this compound)silver(I) nitrate | Moderate Activity | - | - | - | - | [8] |
| Co(II) complex of this compound | Good Activity | - | - | - | - | [9] |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Aspergillus flavus | Reference |
| 2-aminobenzothiazolomethyl naphthol derivative 5e | - | Excellent Activity | Excellent Activity | Excellent Activity | [7] |
| 2-aminobenzothiazolomethyl naphthol derivative 5g | - | Excellent Activity | Excellent Activity | Excellent Activity | [7] |
| 2-aminobenzothiazolomethyl naphthol derivative 5k | - | Excellent Activity | Excellent Activity | Excellent Activity | [7] |
| bis(this compound)diacetatocopper(II) | Moderate Activity | - | - | - | [8] |
| bis(this compound)silver(I) nitrate | Moderate Activity | - | - | - | [8] |
| Co(II) complex of this compound | Good Activity | - | - | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the core scaffold, this compound, from p-toluidine (B81030).
Materials:
-
p-toluidine
-
Concentrated sulfuric acid
-
Potassium thiocyanate (B1210189)
-
Stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Three-necked, round-bottom flask
Procedure:
-
Prepare a solution of p-toluidine (5 g, 0.0466 mole) in chlorobenzene (30 ml) in a three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.[6]
-
Add concentrated sulfuric acid (2.5 g, 0.0225 mole) dropwise over a period of 5 minutes to form a finely divided suspension of p-toluidine sulfate.[6]
-
Add potassium thiocyanate (4.2 g) to the suspension.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and isolate the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound.
Protocol 2: Synthesis of Schiff Base Derivatives of this compound
This protocol outlines the general procedure for synthesizing Schiff bases, a common class of derivatives with antimicrobial activity.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Glacial acetic acid
-
Reflux apparatus
Procedure:
-
Dissolve this compound (0.01 mol) in ethanol (40 ml) in a round-bottom flask.
-
Add the substituted aromatic aldehyde (0.015 mol) to the solution.
-
Add a few drops (4-5) of glacial acetic acid as a catalyst.[5]
-
Reflux the reaction mixture for 8-10 hours, monitoring its completion using TLC.[5]
-
After the reaction is complete, cool the mixture to allow the Schiff base product to precipitate.
-
Filter the solid product, wash it with cold ethanol, and dry it.
-
Recrystallize the product from a suitable solvent to obtain the purified Schiff base.[5]
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, a standard technique for quantifying antimicrobial activity.[10]
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Synthesized this compound derivatives (stock solutions in DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth and DMSO)
-
Incubator
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform two-fold serial dilutions by transferring 100 µL from one well to the next down the row.
-
Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the diluted inoculum to all wells except for the sterility control wells (broth only).
-
Controls: Include a growth control (inoculum without any compound) and a solvent control (inoculum with DMSO at the highest concentration used for the test compounds).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader.[4]
Protocol 4: Agar (B569324) Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of the synthesized compounds.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer
-
Test compound solution at a known concentration
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
Procedure:
-
Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an MHA plate using a sterile swab.
-
Creating Wells: Aseptically create wells of 6 to 8 mm in diameter in the agar plate using a sterile cork borer.[4]
-
Adding Test Compounds: Add a specific volume (e.g., 100 µL) of the this compound derivative solution into each well.[4]
-
Also, add the positive control and solvent control to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key concepts and workflows in the development of this compound-based antimicrobial agents.
Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) study.
Caption: Workflow for antimicrobial screening of synthesized compounds.
Caption: Logical relationship between the core scaffold and enhanced antimicrobial activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. benchchem.com [benchchem.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. ijirset.com [ijirset.com]
- 7. Synthesis and evaluation of antimicrobial activity of 2-aminobenzothiazolomethyl naphthol derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS:2536-91-6 | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for 2-Amino-6-methylbenzothiazole Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key biological assays involving 2-Amino-6-methylbenzothiazole derivatives, a class of compounds with significant interest in anticancer drug discovery. The following sections offer step-by-step methodologies for assessing cytotoxicity and kinase inhibition, along with a summary of reported biological activities.
Summary of Biological Activity
This compound derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral effects.[1] Their anticancer properties are a primary focus of current research, with many derivatives showing potent inhibitory activity against various cancer cell lines.[1][2] The fundamental structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring with an amino group at the 2-position.[3] Modifications at the 6-position of the benzothiazole (B30560) ring and substitutions on the 2-amino group are key areas of structure-activity relationship (SAR) studies.[3]
Quantitative Data Summary
The following table summarizes the anticancer activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | 6-Position Substituent | Other Key Substitutions | Cell Line | Activity (IC50/GI50, µM) | Reference |
| Compound 23 | Methyl | Chlorophenyl motif | HT-29, PC-3, A549, U87MG | Potent (IC50 = 97 nM for VEGFR-2) | [1] |
| Compound 54 | Not Specified | Not Specified | MCF-7 | Significant growth-inhibitory activity (IC50 = 1.03 nM for PI3Kα) | [1] |
| Compound 24 | Methyl | 1,3,4-oxadiazole moiety | C6 rat glioma, A549 | 4.63 ± 0.85, 39.33 ± 4.04 | [1] |
| Co(II) complex | Methyl | Cobalt(II) complex | MCF-7 | 14.12 | [4] |
| OMS5 | Methyl | 4-Nitroaniline derivative | A549, MCF-7 | Reduced tumor growth in xenografts | [5] |
| Series 1 | H | 2-(4-aminophenyl) | MCF-7, MDA-468 | Biphasic, potent | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biological data. Below are generalized protocols for key experiments used in the evaluation of this compound derivatives.
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of chemical compounds on cultured cells.[3]
Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[3]
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[3]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and in the vehicle control (typically ≤ 1%).[6] Add the diluted compounds to the respective wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well. Incubate the plates for another 2-4 hours.[3]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 or GI50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting cell viability against the compound concentration.[3]
In Vitro Kinase Inhibition Assay (Luminescence-based)
These assays determine the ability of a compound to inhibit the activity of a specific protein kinase.[3]
Principle: Kinase activity is measured by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP levels corresponds to higher kinase activity, while inhibition of the kinase results in a higher remaining ATP concentration. This can be detected using a luminescence-based method.[3]
Protocol:
-
Reaction Setup: Perform the assay in a 96- or 384-well plate. The reaction mixture should contain the target kinase, its specific substrate, and ATP in a suitable buffer.[3]
-
Compound Addition: Add the this compound derivatives at various concentrations to the reaction wells.[3]
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at a specific temperature (e.g., 30°C or room temperature) for a set time (e.g., 60 minutes).[3]
-
Detection: After the reaction, add a detection reagent that measures the amount of remaining ATP.[3]
-
Signal Measurement: Measure the luminescence using a luminometer.[3]
-
Data Analysis: Calculate the kinase activity based on the luminescent signal. Determine the percent inhibition by the compound relative to a control reaction with no inhibitor. Calculate the IC50 value by plotting the percent inhibition against the compound concentration.[3]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key concepts related to the evaluation of this compound derivatives.
Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) study.
Caption: Step-by-step workflow of the MTT cell proliferation assay.
Caption: Simplified signaling pathway showing the inhibitory action of this compound derivatives on key kinases.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
Application Notes and Protocols for 2-Amino-6-methylbenzothiazole in Molecular Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methylbenzothiazole is a heterocyclic compound that serves as a crucial structural motif and versatile pharmaceutical intermediate in the development of targeted molecular probes and therapeutic agents.[1][2] Its benzothiazole (B30560) core is a key building block for synthesizing molecules with specific biological activities.[3] While not typically used as a standalone molecular probe, its derivatives have shown significant promise in various research and clinical applications, particularly in the fields of neurodegenerative disease imaging and oncology.[4][5] This document provides an overview of the applications of this compound-derived compounds and detailed protocols for their synthesis and use in key assays.
Applications in Molecular Probe Development
The primary utility of this compound in the context of molecular probes lies in its role as a scaffold for the synthesis of two main classes of agents: fluorescent probes for amyloid-β (Aβ) aggregates and kinase inhibitors.
1. Fluorescent Probes for Amyloid-β Aggregate Detection
Derivatives of this compound have been successfully developed as fluorescent probes for the detection of Aβ plaques, a hallmark of Alzheimer's disease.[4] These probes typically feature a "push-pull" electronic structure, which enhances their fluorescence upon binding to the β-sheet structures of amyloid fibrils.[4] Their ability to cross the blood-brain barrier is a critical feature for potential in vivo imaging applications.[5]
2. Kinase Inhibitors
The 2-aminobenzothiazole (B30445) scaffold is a recognized "privileged structure" in medicinal chemistry for the development of kinase inhibitors.[5] By modifying the 2-amino group and the 6-position of the benzothiazole ring, researchers have created potent and selective inhibitors for various kinases, which are key targets in cancer therapy and other diseases.[5][6]
Quantitative Data of this compound Derivatives
The following tables summarize key quantitative data for various derivatives of this compound, highlighting their efficacy as either fluorescent probes or kinase inhibitors.
Table 1: Binding Affinities of Benzothiazole Derivatives to Amyloid-β Aggregates
| Compound Class | Derivative | Target | Kd (nM) |
| Push-Pull Benzothiazole | PP-BTA-4 | Aβ(1-42) Aggregates | 40-148 |
| Push-Pull Benzothiazole | PP-BTA-4 | α-synuclein Aggregates | 48-353 |
Data sourced from Watanabe et al. (2017).[4]
Table 2: Inhibitory Activity of Benzothiazole Derivatives against Various Kinases
| Compound Class | Derivative | Target Kinase | IC50 (µM) |
| 2-Aminobenzothiazole | Compound 11 | EGFR | 0.0540 |
| 2-Aminobenzothiazole | Compound 19 | VEGFR-2 | 0.5 |
| Thiazolidinone Hybrid | Compound 20 | VEGFR-2 | 0.15 |
| Thiazolidinone Hybrid | Compound 21 | VEGFR-2 | 0.19 |
| Thiazolidine-2,4-dione Hybrid | Compound 4a | VEGFR-2 | 0.091 |
Data sourced from a comparative guide by BenchChem.[6]
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and application of this compound-based molecular probes.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the parent compound, this compound, from p-toluidine (B81030).
Materials:
-
p-Toluidine
-
Concentrated Sulfuric Acid
-
Sodium Thiocyanate (B1210189)
-
Sulfuryl Chloride
-
Activated Charcoal (Norit)
-
Concentrated Ammonium (B1175870) Hydroxide
-
3L three-necked, round-bottom flask with stirrer, reflux condenser, thermometer, and dropping funnel
-
Oil bath
Procedure:
-
Prepare a solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene in the 3L flask.
-
Over a period of 5 minutes, add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise to form a fine suspension of p-toluidine sulfate.
-
Add 90 g (1.1 moles) of sodium thiocyanate to the suspension and heat the mixture for 3 hours at 100°C (internal temperature) in an oil bath.
-
Cool the solution containing the thiourea (B124793) to 30°C.
-
Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the mixture at 50°C for 2 hours.
-
Remove the chlorobenzene by filtration.
-
Dissolve the solid residue in 1 L of hot water and remove any remaining solvent with a steam current.
-
Filter the hot solution and make it alkaline (to litmus) by adding 200 ml of concentrated ammonium hydroxide.
-
Filter the precipitated this compound and wash it with 200 ml of water.
-
Dissolve the crude product in 300 ml of hot ethanol, add 10 g of activated charcoal, and filter the hot suspension.
-
Dilute the filtrate with 500 ml of water and allow it to cool to room temperature, then in an ice bath to complete crystallization.
-
Filter the purified product, wash with 50% ethanol, and air dry.
This protocol is adapted from Organic Syntheses.[7]
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Procedure for In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
Target kinase
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound derivative (test compound) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96- or 384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the target kinase and its specific substrate in the assay buffer.
-
Compound Addition: Add the test compounds (dissolved in DMSO) at various concentrations to the reaction wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a set time (e.g., 60 minutes).
-
Detection: After the incubation period, add the luminescence-based ATP detection reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This is a generalized protocol and may require optimization for specific kinases.[6]
Caption: General workflow for a luminescence-based kinase inhibition assay.
Protocol 3: Fluorescence Staining of Amyloid Plaques in Brain Tissue
This protocol is adapted for the use of novel benzothiazole derivatives for staining amyloid plaques in post-mortem brain tissue sections from Alzheimer's disease models.
Materials:
-
Post-mortem brain tissue sections (e.g., from an AD transgenic mouse model)
-
Benzothiazole-based fluorescent probe (e.g., PP-BTA-4)[4]
-
Phosphate-buffered saline (PBS)
-
Ethanol solutions (e.g., 50%, 70%)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate the brain tissue sections.
-
Staining Solution Preparation: Prepare a solution of the benzothiazole fluorescent probe in a suitable solvent (e.g., a mixture of ethanol and PBS). The optimal concentration should be determined empirically but can start in the low micromolar range.
-
Staining: Incubate the tissue sections with the staining solution for a specified period (e.g., 10-30 minutes) at room temperature in the dark.
-
Washing: Differentiate the sections by washing them in ethanol/PBS solutions to reduce background fluorescence.
-
Coverslipping: Mount the stained sections with an appropriate mounting medium.
-
Imaging: Visualize the stained amyloid plaques using a fluorescence microscope with excitation and emission wavelengths appropriate for the specific probe. For many benzothiazole derivatives, this will be in the blue to green range of the spectrum.
This protocol is a general guideline and may require optimization based on the specific fluorescent probe and tissue type.[4]
Caption: Experimental workflow for fluorescent staining of amyloid plaques.
Conclusion
This compound is a valuable starting material in the design and synthesis of sophisticated molecular probes. Its derivatives have demonstrated significant potential as fluorescent imaging agents for protein aggregates in neurodegenerative diseases and as potent inhibitors of key kinases in various signaling pathways. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this important chemical scaffold in their own investigations.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of fluorescent probes that bind and stain amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-methylbenzothiazole
Welcome to the technical support center for the synthesis of 2-Amino-6-methylbenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during their experiments.
Troubleshooting Guide & FAQs
This guide provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction yield is consistently low, or I'm not getting any product. What are the common causes?
-
Answer: Low yields in the synthesis of this compound can stem from several factors. Below are the most common causes and their respective solutions:
-
Poor Quality of Starting Materials: The purity of the starting material, p-toluidine (B81030), is crucial. Impurities can lead to side reactions and lower the yield. It is recommended to use distilled p-toluidine just before use.[1]
-
Incorrect Reaction Temperature: The reaction involves multiple steps with specific temperature requirements. For instance, the formation of p-tolylthiourea (B1348918) is typically carried out at 100°C, while the subsequent cyclization with sulfuryl chloride should be carefully controlled to not exceed 50°C.[1] Overheating can lead to the formation of byproducts.
-
Incomplete Reaction: Insufficient reaction time at any stage can lead to incomplete conversion of starting materials. Monitoring the reaction's progress, for example, by observing the cessation of hydrogen chloride evolution after the addition of sulfuryl chloride, is important.[1]
-
Moisture in Reaction: The presence of water can interfere with the reagents, particularly sulfuryl chloride. Ensuring all glassware is dry and using anhydrous solvents is recommended.
-
Issue 2: Formation of Significant Amounts of Byproducts
-
Question: I am observing the formation of significant amounts of byproducts. How can I identify and minimize them?
-
Answer: The primary byproduct is often unreacted p-tolylthiourea.[1]
-
Identification: The intermediate p-tolylthiourea can be isolated and its melting point checked (188–189°C) to confirm its presence.[1]
-
Minimization:
-
Temperature Control: Strictly adhere to the recommended reaction temperatures to avoid side reactions.
-
Stoichiometry: Ensure the correct molar ratios of reactants as specified in the protocol. An excess or deficit of reagents like sodium thiocyanate (B1210189) or sulfuryl chloride can lead to byproduct formation.
-
-
Issue 3: The Color of My Final Product is Off-White or Yellowish
-
Question: The color of my final this compound product is off-white or yellowish, suggesting impurities. How can I improve the purity and color?
-
Answer: A pale yellow color is common for the crude product.[1] Purification can be achieved through recrystallization.
-
Recrystallization: Dissolving the crude product in hot ethanol (B145695), treating with activated carbon (Norit), and then precipitating the product by adding hot water is an effective purification method.[1]
-
Washing: Thoroughly washing the filtered product with 30% ethanol can also help remove colored impurities.[1]
-
Quantitative Data Summary
Optimizing reaction parameters is critical for maximizing yield. The following table summarizes the reaction conditions from a standard, reliable protocol.
| Parameter | Condition | Expected Yield | Reference |
| Starting Material | p-toluidine (distilled) | 64-67% | [1] |
| Solvent | Chlorobenzene (B131634) | [1] | |
| Thiourea Formation | Sodium thiocyanate, Sulfuric acid, 100°C, 3 hours | [1] | |
| Cyclization Agent | Sulfuryl chloride | [1] | |
| Cyclization Temp. | Add at <30°C, maintain at 50°C for 2 hours | [1] | |
| Purification | Recrystallization from ethanol/water with Norit | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Reaction Setup: In a 3-liter, three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.
-
Sulfate Formation: Add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes.
-
Thiourea Formation: To the resulting suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate. Heat the mixture for 3 hours at an internal temperature of 100°C in an oil bath.
-
Cyclization: Cool the solution to 30°C. Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C. Maintain the mixture at 50°C for 2 hours.
-
Work-up: Remove the chlorobenzene by filtration. The filtrate is made alkaline to litmus (B1172312) by adding 200 ml of concentrated ammonium (B1175870) hydroxide.
-
Isolation of Crude Product: Filter the precipitated this compound and wash it with 200 ml of water.
-
Purification: Dissolve the crude solid in 300 ml of hot ethanol. Add 10 g of Norit and filter the hot suspension. Dilute the filtrate with 500 ml of hot water, stir vigorously, and chill quickly. After 30 minutes, filter the pale yellow granular product and wash it with 150 ml of 30% ethanol.
-
Drying and Final Yield: Dry the product to a constant weight. The expected yield is 105–110 g (64–67%). An additional 5-8 g of product can be recovered from the filtrate by adding 200 ml of water.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 2-Amino-6-methylbenzothiazole by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Amino-6-methylbenzothiazole via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent system for the recrystallization of this compound?
A1: A mixed solvent system of ethanol (B145695) and water is a well-documented and effective choice for the recrystallization of this compound. The compound is soluble in hot ethanol and less soluble in water. This allows for dissolution in a minimal amount of hot ethanol, followed by the addition of hot water to the cloud point to induce crystallization upon cooling.
Q2: My purified this compound appears discolored (e.g., yellow or brown). What could be the cause and how can I fix it?
A2: Discoloration in the final product often indicates the presence of colored impurities, which may stem from the synthesis process or degradation. To address this, you can perform a hot filtration with activated charcoal. Add a small amount of activated charcoal to the hot, dissolved solution of your crude product, swirl, and then quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and adsorbed impurities before allowing the filtrate to cool and crystallize.
Q3: What are the typical impurities I might encounter in crude this compound?
A3: Common impurities can include unreacted starting materials such as p-toluidine (B81030) and sodium thiocyanate, as well as side-products from the synthesis, for instance, p-tolylthiourea.[1] A proper recrystallization should effectively remove these impurities.
Q4: What is the expected melting point of pure this compound?
A4: The literature reports the melting point of pure this compound to be in the range of 140-142 °C.[2] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | - Too much solvent was used. - The solution is supersaturated. | - Reduce Solvent: Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. - Induce Crystallization: Scratch the inner wall of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound if available. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities. | - Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool more slowly. - Slow Cooling: Insulate the flask to ensure a gradual decrease in temperature. - Charcoal Treatment: If impurities are suspected, perform a hot filtration with activated charcoal. |
| Poor Crystal Quality (e.g., very fine needles, powder) | - The solution cooled too quickly. - Agitation during the cooling phase. | - Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. - Minimize Agitation: Avoid moving or swirling the flask once crystallization has begun. |
| Low Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature filtration before crystallization is complete. - Inefficient transfer of crystals during filtration. | - Second Crop: Concentrate the mother liquor by boiling off some solvent to obtain a second crop of crystals. - Ensure Complete Crystallization: Allow sufficient time for crystallization, potentially at a lower temperature (e.g., in an ice bath). - Careful Transfer: Ensure all crystals are transferred to the filter funnel, using a small amount of ice-cold recrystallization solvent to rinse the flask. |
Quantitative Data: Solvent Selection
Choosing an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table provides an estimated guide to the solubility of this compound in common laboratory solvents. Note: This data is estimated and should be confirmed experimentally for your specific conditions.
| Solvent | Solubility at 25°C (Room Temperature) | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Moderately Soluble | Very Soluble | Good (Often used with an anti-solvent like water) |
| Methanol | Soluble | Very Soluble | Potentially suitable, may require an anti-solvent. |
| Isopropanol | Sparingly Soluble | Moderately Soluble | Good |
| Acetone | Soluble | Very Soluble | May not be ideal due to high solubility at room temperature, leading to lower yield. |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble | Good |
| Toluene | Sparingly Soluble | Moderately Soluble | Potentially suitable, but exercise caution with heating flammable solvents. |
| Heptane | Insoluble | Sparingly Soluble | Good as an anti-solvent. |
| Water | Insoluble | Insoluble | Good as an anti-solvent with a miscible solvent like ethanol. |
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal and any insoluble material.
-
Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear. For maximum yield, the flask can then be placed in an ice bath for 15-30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 30% ethanol-water mixture to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound.
References
Optimizing reaction conditions for the synthesis of 2-Amino-6-methylbenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Amino-6-methylbenzothiazole. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate the optimization of reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are appropriate for the chosen protocol. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. For the reaction of p-toluidine (B81030) with sodium thiocyanate (B1210189) and subsequent cyclization, maintaining a temperature of around 100°C for the initial step is important.[1] During the addition of sulfuryl chloride, the temperature should not exceed 50°C.[1]
-
Poor Quality of Reagents: The purity of starting materials, particularly p-toluidine, is vital. It is recommended to use freshly distilled p-toluidine.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the formation of di-p-tolylthiourea.
-
Loss during Workup and Purification: Product may be lost during extraction, filtration, or recrystallization steps. Ensure efficient extraction and minimize transfers of the product.
Q2: My final product is off-white or has a yellowish tint. How can I improve its purity and color?
A2: Discoloration in the final product indicates the presence of impurities. Here are some purification strategies:
-
Recrystallization: Recrystallization from a suitable solvent such as ethanol (B145695) is a common and effective method for purifying this compound.[1][2]
-
Activated Carbon Treatment: The use of activated carbon (Norit) during recrystallization can help remove colored impurities.[1][2] Add a small amount of activated carbon to the hot solution before filtering.
-
Purification via Hydrochloride Salt: Formation of the hydrochloride salt of this compound followed by regeneration of the free base can be an effective method for removing color.[1]
-
Column Chromatography: If other methods fail, silica (B1680970) gel column chromatography can be employed for purification.
Q3: I am observing the formation of an unexpected solid during the reaction. What could it be and how should I proceed?
A3: The formation of an unexpected solid could be due to several reasons:
-
Intermediate Precipitation: The intermediate p-tolylthiourea (B1348918) may precipitate out of the solution. This intermediate can be isolated and used in the next step.[1]
-
Insoluble Byproducts: Side reactions can lead to the formation of insoluble byproducts.
-
Unreacted Starting Material: If the reaction conditions are not optimal, unreacted starting materials may precipitate.
It is advisable to filter a small sample of the solid and analyze it (e.g., by melting point or TLC) to identify its nature. This will help in adjusting the reaction conditions accordingly.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: A widely used method involves the reaction of p-toluidine with sodium thiocyanate in the presence of an acid (like sulfuric acid) to form p-tolylthiourea as an intermediate. This intermediate is then cyclized using a halogenating agent such as sulfuryl chloride to yield this compound.[1]
Q2: What are the key reaction parameters to control for optimizing the yield?
A2: The key parameters to optimize are:
-
Temperature: Both the initial heating temperature and the temperature during the addition of the cyclizing agent are critical.
-
Reaction Time: Sufficient time must be allowed for both the formation of the thiourea (B124793) intermediate and the subsequent cyclization.
-
Stoichiometry of Reagents: The molar ratios of the reactants, especially the thiocyanate and the cyclizing agent, should be carefully controlled.
Q3: Are there any alternative, greener synthesis methods available?
A3: Research is ongoing into more environmentally friendly synthetic routes for benzothiazole (B30560) derivatives. Some modern approaches focus on using water as a solvent, employing microwave-assisted synthesis to reduce reaction times, and utilizing less toxic catalysts.[3] While a specific "green" protocol for this compound is not detailed in the provided results, the general principles of green chemistry can be applied to optimize existing methods.
Data Presentation
Table 1: Summary of a Classical Synthesis Protocol for this compound
| Parameter | Value | Reference |
| Starting Material | p-Toluidine | [1] |
| Reagents | Sodium Thiocyanate, Sulfuric Acid, Sulfuryl Chloride | [1] |
| Solvent | Chlorobenzene (B131634) | [1] |
| Thiourea Formation Temperature | 100°C | [1] |
| Thiourea Formation Time | 3 hours | [1] |
| Cyclization Temperature | < 50°C | [1] |
| Cyclization Time | 2 hours | [1] |
| Typical Yield | 64-67% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from p-Toluidine
This protocol is adapted from a procedure described in Organic Syntheses.[1]
Materials:
-
p-Toluidine
-
Chlorobenzene
-
Concentrated Sulfuric Acid
-
Sodium Thiocyanate
-
Sulfuryl Chloride
-
Concentrated Ammonium (B1175870) Hydroxide
-
Ethanol
-
Activated Carbon (Norit)
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.
-
Slowly add 54 g (0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes.
-
To the resulting suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.
-
Heat the mixture at 100°C for 3 hours in an oil bath.
-
Cool the solution to 30°C.
-
Add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the mixture at 50°C for 2 hours.
-
Remove the chlorobenzene by filtration.
-
Dissolve the solid residue in 1 L of hot water and remove any remaining solvent by steam distillation.
-
Filter the hot solution and then make it alkaline with approximately 200 ml of concentrated ammonium hydroxide.
-
Filter the precipitated this compound and wash it with 200 ml of water.
-
For purification, dissolve the crude product in 300 ml of hot ethanol, add 10 g of activated carbon, and filter the hot suspension.
-
Dilute the filtrate with 500 ml of hot water, stir vigorously, and cool quickly.
-
Filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Side-product formation in the synthesis of 2-Amino-6-methylbenzothiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-methylbenzothiazole.
Troubleshooting Guide
Low product yield, impure product, and unexpected side-reactions are common challenges encountered during the synthesis of this compound. This guide addresses specific issues in a question-and-answer format to assist in optimizing the experimental outcomes.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low product yield. Consider the following potential causes and solutions:
-
Incomplete Formation of the Thiourea (B124793) Intermediate: The initial reaction between p-toluidine (B81030) and a thiocyanate (B1210189) salt to form N-(p-tolyl)thiourea is a critical step.
-
Troubleshooting:
-
Ensure the reaction temperature is adequately maintained, typically around 100°C, to drive the formation of the thiourea intermediate.[1]
-
Verify the quality and stoichiometry of the reagents. Use of freshly distilled p-toluidine can be beneficial.[1]
-
The choice of thiocyanate salt (e.g., sodium, potassium, or ammonium) can influence the reaction rate. Ammonium (B1175870) thiocyanate is commonly used.
-
-
-
Inefficient Cyclization: The subsequent oxidative cyclization of the thiourea intermediate to the benzothiazole (B30560) ring is the final step in the formation of the desired product.
-
Troubleshooting:
-
Confirm that the oxidizing agent (e.g., bromine, sulfuryl chloride) is added under controlled temperature conditions to prevent unwanted side reactions.[1]
-
The reaction medium plays a crucial role. Acetic acid is a common solvent for the cyclization step.[2]
-
Ensure a sufficient reaction time for the cyclization to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
-
-
Product Loss During Workup and Purification: The product might be lost during extraction, washing, or recrystallization steps.
-
Troubleshooting:
-
Carefully optimize the pH during the workup to ensure complete precipitation of the product.
-
When performing recrystallization, use a minimal amount of a suitable hot solvent (e.g., ethanol) to avoid product loss in the mother liquor.[1]
-
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows impurities, as indicated by a broad melting point range or unexpected peaks in analytical data (e.g., NMR, LC-MS). What are the likely impurities and how can I remove them?
Answer:
Common impurities in the synthesis of this compound include unreacted starting materials, the thiourea intermediate, and other side-products.
-
Common Impurities:
-
p-Toluidine: Unreacted starting material.
-
N-(p-tolyl)thiourea: The intermediate of the reaction which may not have fully cyclized.[1][3]
-
Isomeric Byproducts: While less common with a para-substituted starting material like p-toluidine, improper reaction conditions could potentially lead to minor isomeric impurities.
-
Oxidation Products: The product can be susceptible to oxidation, leading to colored impurities.[3]
-
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying this compound. Ethanol or ethanol-water mixtures are commonly used solvents.[1][3][4]
-
Activated Carbon Treatment: If the product is colored, treatment with activated carbon (Norit) during recrystallization can help remove colored impurities.[1]
-
Column Chromatography: For difficult-to-separate impurities, silica (B1680970) gel column chromatography can be employed.
-
| Impurity | Identification Method | Removal Method |
| p-Toluidine | NMR, LC-MS | Recrystallization, Column Chromatography |
| N-(p-tolyl)thiourea | NMR, LC-MS, Melting Point | Recrystallization from a suitable solvent (e.g., ethanol) |
| Colored Impurities | Visual Inspection, UV-Vis | Treatment with activated carbon during recrystallization |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the Hugershoff synthesis, which involves the reaction of p-toluidine with a thiocyanate salt (like sodium, potassium, or ammonium thiocyanate) to form N-(p-tolyl)thiourea, followed by oxidative cyclization using an agent like bromine or sulfuryl chloride in a suitable solvent such as acetic acid or chlorobenzene (B131634).[1][2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting material and, if available, the intermediate and final product, you can track the consumption of reactants and the formation of the product.
Q3: What is the expected yield and melting point of pure this compound?
A3: The reported yields can vary depending on the specific protocol and scale, but yields in the range of 60-85% are common.[1] The melting point of pure this compound is typically in the range of 138-142°C. A broad melting point range often indicates the presence of impurities.
| Parameter | Typical Value | Reference(s) |
| Yield | 60-85% | [1] |
| Melting Point | 138-142°C |
Experimental Protocols
Synthesis of this compound via the Hugershoff Reaction
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
p-Toluidine
-
Sodium Thiocyanate
-
Concentrated Sulfuric Acid
-
Chlorobenzene
-
Sulfuryl Chloride
-
Concentrated Ammonium Hydroxide (B78521)
-
Ethanol
-
Activated Carbon (Norit)
Procedure:
-
Formation of p-Toluidine Sulfate: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve p-toluidine in chlorobenzene. Slowly add concentrated sulfuric acid to form a fine suspension of p-toluidine sulfate.
-
Formation of N-(p-tolyl)thiourea: Add sodium thiocyanate to the suspension and heat the mixture at 100°C for several hours.
-
Cyclization: Cool the reaction mixture and add sulfuryl chloride dropwise, maintaining the temperature below 50°C. After the addition, continue stirring at 50°C for a couple of hours.
-
Workup: Remove the chlorobenzene by filtration. The residue is then treated with hot water and steam distilled to remove any remaining solvent.
-
Precipitation: Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide to precipitate the crude this compound.
-
Purification: Collect the crude product by filtration and wash with water. Dissolve the crude solid in hot ethanol, add activated carbon, and filter the hot solution.
-
Crystallization: Add hot water to the filtrate to induce crystallization. Cool the mixture, collect the purified product by filtration, wash with aqueous ethanol, and dry.
Visualizations
Reaction Mechanism
References
Technical Support Center: Improving the Solubility of 2-Amino-6-methylbenzothiazole for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 2-Amino-6-methylbenzothiazole in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound primarily stems from its aromatic benzothiazole (B30560) core, which is hydrophobic. While the amino group offers some potential for hydrogen bonding, the overall molecular structure can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.
Q2: What is the recommended first step for dissolving this compound for a biological assay?
A2: The standard initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of organic compounds and its miscibility with aqueous assay buffers at low final concentrations (typically <0.5% v/v).[1][2][3]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A3: This phenomenon, known as "crashing out" or "antisolvent precipitation," is a common challenge with poorly soluble compounds.[1] To mitigate this, you can try the following strategies:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous buffer.
-
Optimize the final DMSO concentration: While aiming for a low concentration to avoid solvent-induced artifacts, a slightly higher but still non-toxic final DMSO concentration might be necessary to maintain solubility.[4]
-
Use a pre-warmed buffer: Adding the DMSO stock to a buffer that has been pre-warmed (e.g., to 37°C) can sometimes prevent precipitation.[4]
-
Employ solubility-enhancing excipients: Consider incorporating co-solvents, surfactants, or cyclodextrins into your assay buffer.[1][4][5]
Q4: How does pH influence the solubility of this compound?
A4: this compound contains a basic amino group. Therefore, its solubility is expected to be pH-dependent.[1][6] In acidic conditions (lower pH), the amino group will be protonated, forming a more polar and, consequently, more water-soluble salt.[6][7] Conversely, at higher pH values, the compound will be in its less soluble free base form. It is crucial to determine the optimal pH that enhances solubility without negatively impacting your assay's biological components.[6]
Q5: What are cyclodextrins, and how can they improve the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9][10] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[8][9][11] This complex has improved aqueous solubility and can protect the guest molecule from degradation.[8][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[5]
Troubleshooting Guide
Issue: Compound precipitation observed in the stock solution (e.g., in DMSO).
| Possible Cause | Solution |
| Compound concentration is too high. | Prepare a less concentrated stock solution. |
| Water has been absorbed by the DMSO. | Use fresh, anhydrous DMSO. Store DMSO stock solutions with desiccant.[1] |
| Compound has low solubility even in DMSO. | Gently warm the solution (e.g., 37°C) and vortex or sonicate to aid dissolution.[4] If solubility remains poor, consider an alternative organic solvent like N,N-dimethylformamide (DMF), but always check for compatibility with your assay. |
Issue: Inconsistent or non-reproducible results in biological assays.
| Possible Cause | Solution |
| Compound precipitation at higher concentrations in the assay plate. | Determine the kinetic solubility of the compound in your specific assay buffer to ensure all tested concentrations are below the solubility limit.[6] |
| Compound aggregation. | Poorly soluble compounds can form aggregates that may non-specifically inhibit enzymes or receptors.[6] Consider using a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay buffer to disrupt aggregate formation.[1] |
| Solvent effects on the biological target. | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) to determine its effect on the assay.[6] Keep the final solvent concentration as low as possible and consistent across all wells.[2] |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes illustrative quantitative data for improving the solubility of this compound using various techniques. Note: This data is for demonstrative purposes and actual results may vary.
| Solvent/Excipient System | Concentration | Illustrative Solubility (µg/mL) | Remarks |
| Deionized Water (pH 7.0) | - | < 1 | Very low intrinsic aqueous solubility. |
| PBS (pH 7.4) | - | < 2 | Slight improvement in buffered solution. |
| PBS (pH 5.0) | - | 50 - 100 | Significant increase due to protonation of the amino group.[6][7] |
| 1% (v/v) DMSO in PBS (pH 7.4) | 1% | 10 - 20 | DMSO acts as a co-solvent.[12] |
| 5% (w/v) HP-β-Cyclodextrin in PBS (pH 7.4) | 5% | > 200 | Formation of a highly soluble inclusion complex.[5] |
| 0.1% (v/v) Tween-20 in PBS (pH 7.4) | 0.1% | 5 - 10 | Surfactant helps to wet the compound and prevent aggregation.[1] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Accurately weigh a precise amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
If necessary, sonicate the solution in a bath sonicator for 5-15 minutes until the solution is clear.[4]
-
Visually inspect for any remaining particulate matter before use.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.
-
Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).
-
Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[4]
-
Plot the measured solubility against the pH of the buffers.
Protocol 3: Preparation of a Cyclodextrin (B1172386) Inclusion Complex (Kneading Method)
This method is suitable for preparing a solid dispersion of the compound with cyclodextrin, which can then be dissolved in an aqueous buffer.[13][14]
-
Accurately weigh this compound and a suitable cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture to form a paste.
-
Gradually add the powdered this compound to the paste.
-
Knead the mixture thoroughly for 30-60 minutes.
-
Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting solid complex can be pulverized and stored for later dissolution in assay buffers.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. oatext.com [oatext.com]
- 14. humapub.com [humapub.com]
Technical Support Center: Overcoming Assay Interference with 2-Amino-6-methylbenzothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-methylbenzothiazole and its derivatives. The information provided here will help you identify, understand, and overcome common sources of assay interference associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives frequently appear as hits in high-throughput screening (HTS) campaigns?
A1: this compound and its analogs belong to a class of compounds known as "frequent hitters" or "promiscuous inhibitors".[1][2] This means they can show activity in a wide range of biochemical and cell-based assays through non-specific mechanisms rather than direct, selective interaction with the intended target. This can lead to a high rate of false-positive results.
Q2: What are the primary mechanisms of assay interference for these compounds?
A2: The primary mechanisms of assay interference for this compound derivatives include:
-
Autofluorescence: These compounds can intrinsically fluoresce, leading to false-positive signals in fluorescence-based assays.
-
Absorbance Interference: The inherent color of these compounds can interfere with colorimetric and absorbance-based assays.
-
Promiscuous Inhibition: Due to their chemical nature, these compounds can non-specifically interact with and inhibit a variety of unrelated proteins.[1][2]
-
Compound Aggregation: At certain concentrations, these molecules may form aggregates that can sequester and inhibit enzymes, leading to non-specific inhibition.
Q3: How can I determine if my hit compound is a false positive due to assay interference?
A3: A multi-step validation process is crucial. Key steps include:
-
Running appropriate controls: This includes "no-cell" or "no-enzyme" controls with the compound to measure its intrinsic signal.
-
Performing counter-screens: Test the compound in an assay that uses a different detection method (e.g., if the primary assay is fluorescence-based, use a luminescence or absorbance-based counter-assay).
-
Conducting orthogonal assays: Validate the biological activity using an assay that measures a different aspect of the target's function.[3]
-
Checking for dose-response relationships: True inhibitors will typically exhibit a classical sigmoidal dose-response curve. Promiscuous inhibitors may show irregular curves.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
Potential Cause: The this compound derivative is autofluorescent at the assay's excitation and emission wavelengths.
Troubleshooting Steps:
-
Characterize the compound's fluorescence spectrum:
-
Measure the excitation and emission spectra of the compound at the concentration used in the assay.
-
Compare the compound's spectra with those of the assay's fluorophore to identify any overlap.
-
-
Implement a background correction:
-
Include control wells containing only the compound in the assay buffer.
-
Subtract the average signal from these control wells from the experimental wells.
-
-
Modify assay conditions:
-
If possible, shift the excitation and/or emission wavelengths of the assay to a region where the compound's autofluorescence is minimal.
-
Issue 2: Inconsistent or Non-Reproducible Results in Enzyme Inhibition Assays
Potential Cause: The compound is acting as a promiscuous inhibitor, possibly through non-specific binding or aggregation.
Troubleshooting Steps:
-
Vary enzyme concentration:
-
Perform the inhibition assay at different enzyme concentrations. A true competitive inhibitor's IC50 value should be independent of the enzyme concentration, whereas a non-specific inhibitor's IC50 may change.
-
-
Include a non-ionic detergent:
-
Adding a small amount of a non-ionic detergent, such as Triton X-100 (typically 0.01-0.1%), can help to disrupt compound aggregates and reduce non-specific inhibition.
-
-
Perform an orthogonal assay:
-
Confirm the inhibitory activity using a different assay format. For example, if the initial hit was from a biochemical assay, try to validate it in a cell-based assay that measures a downstream effect of the target's activity.[3]
-
Issue 3: False Positives in Luciferase-Based Reporter Assays
Potential Cause: The this compound derivative directly inhibits the luciferase enzyme.
Troubleshooting Steps:
-
Run a luciferase inhibition counter-screen:
-
Perform an in vitro assay with purified luciferase enzyme and your compound. This will directly determine if the compound inhibits the reporter enzyme itself.
-
-
Use a different reporter system:
-
If available, use a cell line with a different reporter gene (e.g., β-galactosidase or secreted alkaline phosphatase) to confirm the biological effect.
-
-
Consult inhibitor databases:
-
Check databases of known luciferase inhibitors to see if your compound or similar structures have been previously identified as problematic.
-
Quantitative Data Summary
The following tables summarize potential interference effects and the impact of mitigation strategies. Note that specific values will be assay-dependent and should be determined empirically.
Table 1: Example of Autofluorescence Interference and Correction
| Compound Concentration (µM) | Raw Fluorescence Signal (RFU) | Background Signal (Compound Only, RFU) | Corrected Signal (RFU) |
| 1 | 1250 | 150 | 1100 |
| 5 | 1800 | 750 | 1050 |
| 10 | 2500 | 1500 | 1000 |
| 20 | 3500 | 2500 | 1000 |
Table 2: Effect of Detergent on Promiscuous Inhibition
| Compound Concentration (µM) | % Inhibition (without Triton X-100) | % Inhibition (with 0.1% Triton X-100) |
| 1 | 25 | 5 |
| 5 | 60 | 10 |
| 10 | 85 | 15 |
| 20 | 95 | 20 |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine the intrinsic fluorescence of a this compound derivative at the assay's wavelengths.
Materials:
-
This compound derivative stock solution
-
Assay buffer
-
Fluorescence microplate reader
-
Black, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of the compound in the assay buffer at concentrations ranging from the expected assay concentration to the highest concentration to be tested.
-
Add the compound dilutions to the wells of the microplate.
-
Include wells with assay buffer only as a blank control.
-
Scan the plate using the fluorescence plate reader at the excitation and emission wavelengths of your primary assay.
-
Record the relative fluorescence units (RFU) for each concentration.
-
To further characterize, perform a full excitation and emission scan of the compound at a representative concentration.
Data Analysis:
-
Subtract the average RFU of the blank wells from the RFU of the compound-containing wells.
-
Plot the background-subtracted RFU against the compound concentration.
Protocol 2: Luciferase Inhibition Counter-Screen
Objective: To determine if a this compound derivative directly inhibits firefly luciferase.
Materials:
-
Purified firefly luciferase enzyme
-
Luciferin (B1168401) substrate
-
Luciferase assay buffer
-
This compound derivative stock solution
-
Luminometer
-
White, opaque microplates
Procedure:
-
Prepare a serial dilution of the compound in the luciferase assay buffer.
-
Add the compound dilutions to the wells of the microplate.
-
Include a positive control (a known luciferase inhibitor) and a negative control (buffer/vehicle).
-
Add the purified luciferase enzyme to all wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the luciferin substrate to all wells.
-
Immediately measure the luminescence using a luminometer.
Data Analysis:
-
Normalize the data to the negative control (100% activity) and the positive control (0% activity).
-
Plot the percent inhibition versus the compound concentration and determine the IC50 value, if any.
Visualizations
Caption: A logical workflow for hit validation and troubleshooting assay interference.
Caption: Example signaling pathway illustrating a potential target for a this compound derivative.
Caption: Logical relationship between a test compound, assay interference, and the observed signal.
References
Scalable synthesis of 2-Amino-6-methylbenzothiazole for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 2-Amino-6-methylbenzothiazole, a key intermediate in various industrial applications. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial applications of this compound?
A1: this compound is a versatile chemical intermediate with several key industrial applications. It serves as a crucial building block in the synthesis of vibrant and durable dyes for the textile industry.[1] In the pharmaceutical sector, it is utilized as a starting material for the development of new therapeutic agents and is known to be a muscle relaxant.[2][3][4] Additionally, it finds use in the agrochemical industry as an intermediate for crop protection products.[5]
Q2: What are the common synthetic routes for this compound on an industrial scale?
A2: The most prevalent scalable synthetic methods involve the reaction of p-toluidine (B81030) or its derivatives with a thiocyanate (B1210189) source in the presence of a halogenating agent. One common method is the reaction of p-toluidine with sodium thiocyanate followed by cyclization induced by sulfuryl chloride.[6] Another widely used approach is the reaction of substituted anilines with potassium thiocyanate and bromine in glacial acetic acid.[7][8][9]
Q3: What are the key safety precautions to consider during the synthesis?
A3: A thorough risk assessment should be conducted before starting any experimental work.[6] Key safety precautions include:
-
Handling of Reagents: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, especially when handling corrosive or toxic substances like sulfuryl chloride, bromine, and concentrated acids.
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of hazardous vapors.
-
Temperature Control: Some reaction steps are exothermic and require careful temperature control to prevent runaway reactions.
-
Waste Disposal: All chemical waste must be disposed of according to local regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction of starting materials. 2. Degradation of reagents or intermediates. 3. Incorrect reaction temperature. 4. Presence of impurities in starting materials. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials. Consider extending the reaction time if necessary.[10] 2. Use fresh, high-purity reagents. Store sensitive reagents under appropriate conditions (e.g., inert atmosphere). 3. Carefully monitor and control the reaction temperature as specified in the protocol. Avoid excessive heating.[10] 4. Purify starting materials like p-toluidine by distillation before use.[6] |
| Formation of Impurities or Side Products | 1. Over-reaction or side reactions due to incorrect stoichiometry or temperature. 2. Oxidation of intermediates or the final product. | 1. Ensure precise measurement of all reagents. Add reagents dropwise to control the reaction rate and temperature. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation. |
| Difficulty in Product Purification/Isolation | 1. Product is an oil and difficult to crystallize. 2. Co-precipitation of impurities. 3. Product has similar polarity to impurities, making chromatographic separation challenging. | 1. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent like hexane.[10] 2. Optimize the recrystallization solvent system. Using a mixture of solvents (e.g., ethanol (B145695)/water) can improve purification.[10] 3. For column chromatography, use a shallow gradient of the polar solvent to improve separation.[10] Consider using a different stationary phase if separation is still difficult. |
| Product Discoloration (e.g., darker than expected) | 1. Presence of oxidized impurities. 2. Residual starting materials or side products. | 1. Treat the crude product solution with activated carbon (e.g., Norit) to remove colored impurities before recrystallization.[6] 2. Ensure complete reaction and perform thorough purification steps as outlined in the protocol. |
Experimental Protocols
Method 1: Synthesis from p-Toluidine and Sodium Thiocyanate
This method is adapted from a procedure published in Organic Syntheses.[6]
1. Formation of p-Tolylthiourea:
-
Dissolve p-toluidine in chlorobenzene (B131634) in a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel.
-
Add concentrated sulfuric acid dropwise to form a fine suspension of p-toluidine sulfate.
-
Add sodium thiocyanate to the suspension and heat the mixture.
2. Cyclization to this compound:
-
Cool the reaction mixture containing the thiourea.
-
Add sulfuryl chloride dropwise, ensuring the temperature does not exceed 50°C.
-
Maintain the temperature at 50°C for a specified period.
-
Remove the chlorobenzene by filtration.
3. Isolation and Purification:
-
The residue is treated to remove the solvent, and the product is precipitated by making the solution alkaline with ammonium (B1175870) hydroxide.
-
The crude product is filtered and washed with water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol and water, potentially with the use of activated carbon to decolorize.[6]
Quantitative Data from a Representative Synthesis
| Parameter | Value | Reference |
| Starting Material (p-toluidine) | 107 g (1 mole) | [6] |
| Sodium Thiocyanate | 90 g (1.1 moles) | [6] |
| Sulfuryl Chloride | 180 g (1.34 moles) | [6] |
| Typical Yield | 105-110 g (64-67%) | [6] |
| Melting Point (Purified) | 135-136 °C | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound 98 2536-91-6 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Amino-6-methylbenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2-Amino-6-methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting materials, such as p-toluidine (B81030) and p-tolylthiourea (B1348918), and side-products like di-p-tolylthiourea.[1] The presence of residual solvents from the workup, such as chlorobenzene (B131634) or ethanol (B145695), is also possible.
Q2: My final product has a dark or yellow discoloration. What is the cause and how can I fix it?
A2: Discoloration is typically due to minor, highly colored impurities formed during the reaction. Treatment of the crude product with activated carbon (e.g., Norit) during recrystallization is an effective method for removing these impurities.[1][2] Regenerating the product via its hydrochloride salt has also been reported to remove color.[2]
Q3: The melting point of my synthesized product is broad (e.g., 123-128 °C). What does this indicate?
A3: A broad melting point range is a primary indicator of impurities. The literature value for pure this compound is approximately 140-142 °C.[3] A broad and depressed melting point suggests the presence of unreacted starting materials or side-products. Further purification, such as recrystallization, is necessary.[1]
Q4: What is the purpose of using sulfuryl chloride in the synthesis described in Organic Syntheses?
A4: In the common synthesis pathway starting from p-toluidine, p-tolylthiourea is formed as an intermediate. Sulfuryl chloride acts as a cyclizing agent, facilitating the oxidative ring closure of the thiourea (B124793) to form the benzothiazole (B30560) ring system.[1]
Q5: Can other cyclizing agents be used instead of sulfuryl chloride?
A5: Yes, various methods for the synthesis of 2-aminobenzothiazoles have been reported using different reagents. These include the use of bromine in acetic acid or chloroform, cupric thiocyanate, or chlorine.[1][2][4] The choice of reagent can affect the reaction conditions, yield, and impurity profile.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | 1. Incomplete formation of the p-tolylthiourea intermediate.[1] 2. Purity of starting p-toluidine is low.[1] 3. Sub-optimal temperature control during the addition of sulfuryl chloride.[1] 4. Product loss during workup and recrystallization steps. | 1. Ensure the reaction mixture is heated for the recommended duration (e.g., 3 hours at 100°C) to form the thiourea.[1] 2. Use freshly distilled or high-purity p-toluidine.[1] 3. Carefully monitor and control the temperature, ensuring it does not exceed 50°C during the addition.[1] 4. To recover additional product from the recrystallization filtrate, add more water and chill.[2] |
| Product Fails to Crystallize | 1. The product may be oily due to the presence of impurities.[5] 2. The solvent system for recrystallization is not optimal. 3. Insufficient cooling or agitation during crystallization.[1] | 1. Try triturating the oily product with a non-polar solvent like hexane (B92381) to induce crystallization.[5] 2. The recommended recrystallization method is dissolving the crude product in hot ethanol, adding hot water until cloudy, and then cooling.[1] Optimize the ethanol/water ratio if needed. 3. Ensure the mixture is vigorously stirred and chilled quickly after adding water to the ethanol solution.[1] |
| Impurity Detected by TLC/HPLC | 1. Unreacted p-tolylthiourea remains.[1] 2. Side-reactions have occurred. 3. Inefficient purification. | 1. The p-tolylthiourea intermediate can be isolated and purified before the cyclization step if necessary.[1] 2. Review reaction temperature and time to minimize side-product formation. 3. Perform a second recrystallization or consider column chromatography with a suitable solvent system (e.g., ethyl acetate (B1210297) in hexane) for difficult separations.[5] |
Data and Parameters
Physical Properties
| Compound | Melting Point (°C) | Appearance |
| This compound (Pure) | 140-142[3] | White to pale yellow powder/crystals.[1][6] |
| This compound (Crude) | 123-128[1] | Pale yellow solid.[1] |
| p-Tolylthiourea | 188-189[1] | Solid. |
Analytical Method Parameters for Benzothiazole Analysis
The following table summarizes parameters for common analytical techniques used for the analysis of aminobenzothiazole derivatives. This provides a reference for developing a quality control method.
| Parameter | Method 1: HPLC-UV | Method 2: LC-MS/MS |
| Analyte | Novel Aminothiazole Derivative[7] | 2-Aminobenzothiazole[8] |
| Instrumentation | HPLC with UV Detector[7] | LC-ESI(+)-MS/MS[8] |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm)[7] | Reverse-phase C18 column[8] |
| Mobile Phase | Isocratic: 55% of 0.1% v/v OPA and 45% of acetonitrile[7] | Gradient of methanol, acetonitrile, and ammonium (B1175870) formate (B1220265) solution with formic acid[8] |
| Detection Wavelength | 272 nm[7] | Multiple Reaction Monitoring (MRM) mode[8] |
| Limit of Detection (LOD) | Not Reported | 0.07 ng/mL (in human urine)[8] |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
This protocol is adapted from the procedure published in Organic Syntheses.[1]
-
Dissolution: Transfer the crude solid product (melting range ~123–128°C) into an appropriately sized flask. Add hot ethanol (approximately 3 mL per gram of crude product) and heat the mixture until the solid completely dissolves.
-
Decolorization: To the hot ethanol solution, add activated carbon (Norit), approximately 10% by weight of the crude product (e.g., 10 g Norit for 100 g of crude solid). Keep the suspension hot and filter it quickly through a fluted filter paper to remove the activated carbon. Note: If crystallization occurs during filtration, more hot ethanol may be required.[1]
-
Crystallization: Transfer the hot, clear filtrate to a new flask. Add hot water (approximately 5 mL per gram of initial crude product) to the filtrate. The solution may become turbid.
-
Isolation: Vigorously stir the mixture and chill it rapidly in an ice bath. After approximately 30 minutes, the pale yellow granular product will precipitate.
-
Washing: Collect the crystals by vacuum filtration and wash the filter cake with a cold 30% ethanol-water solution (approximately 1.5 mL per gram of initial crude product).
-
Drying: Dry the purified product to a constant weight. The expected melting point should be in the range of 135-136°C or higher.[1]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common synthesis and purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. This compound 98 2536-91-6 [sigmaaldrich.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 2536-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
Stability issues of 2-Amino-6-methylbenzothiazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-6-methylbenzothiazole in solution. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and methanol (B129727).[1][2][3] For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO before further dilution.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare and use solutions of this compound on the same day.[1] If storage is necessary, stock solutions can be stored at or below -20°C for several months.[1] Before use, allow the vial to warm to room temperature for at least an hour before opening to prevent condensation.[1]
Q3: My this compound is not dissolving well. What can I do?
A3: To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1] Ensure that the solvent is of high purity and free from water, as the compound may be sensitive to moisture.[4]
Q4: Is this compound sensitive to light?
Q5: What is the expected stability of this compound at different pH values?
A5: The stability of this compound can be pH-dependent. Amines can be susceptible to degradation under acidic or basic conditions.[4][7] It is recommended to perform pH stress testing as part of a forced degradation study to determine its stability in your specific buffer system.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in solution upon storage | - The solution may be supersaturated. - The storage temperature is too low for the solvent used. - The compound may be degrading into less soluble products. | - Prepare a more dilute solution. - Store the solution at a slightly higher temperature if stability allows. - Analyze the precipitate to identify if it is the parent compound or a degradant. |
| Discoloration of the solution | - Oxidation of the amino group. - Photodegradation. - pH-induced degradation. | - Degas the solvent before use and store the solution under an inert atmosphere (e.g., nitrogen or argon). - Protect the solution from light.[5][6] - Buffer the solution and evaluate stability at the intended pH. |
| Inconsistent experimental results | - Degradation of the compound in solution over the course of the experiment. - Incomplete dissolution of the compound. | - Prepare fresh solutions for each experiment. - Confirm complete dissolution visually and, if necessary, by a solubility test before starting the experiment. Use sonication and gentle warming if needed.[1] |
| Appearance of new peaks in HPLC analysis | - The compound is degrading under the experimental conditions. | - Conduct forced degradation studies to identify potential degradation products and establish the stability-indicating nature of your analytical method.[8][10][11] |
Quantitative Data Summary
As comprehensive quantitative stability data for this compound in various solutions is not widely published, researchers should generate this data under their specific experimental conditions. The following table provides a template for recording such data.
Table 1: Stability of this compound under Forced Degradation Conditions (Example Data)
| Condition | Time (hours) | % of Initial Concentration Remaining | Appearance of Solution | Degradation Products (if any) |
| 0.1 M HCl (60°C) | 24 | 85.2 | Colorless | Peak at RRT 0.85 |
| 0.1 M NaOH (60°C) | 24 | 92.5 | Faint yellow | Peak at RRT 0.92 |
| 3% H₂O₂ (RT) | 24 | 78.1 | Yellow | Multiple minor peaks |
| Heat (60°C in Water) | 72 | 98.5 | Colorless | None observed |
| Light (ICH Q1B) | 72 | 91.3 | Faint yellow | Peak at RRT 1.15 |
RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[9][11]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a suitable column (e.g., C18)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or another suitable organic solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Prepare a solution of the compound in water (with a co-solvent if necessary). Keep the solution at 60°C for 72 hours, protected from light.
-
Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Monitor the percentage of the parent compound remaining and the formation of any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: A hypothesized degradation pathway for this compound.[5]
References
- 1. This compound | CAS:2536-91-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound CAS#: 2536-91-6 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Amino-6-methylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-Amino-6-methylbenzothiazole derivatives, supported by experimental data. The information is intended to assist researchers in evaluating the therapeutic potential of this class of compounds.
Comparative Biological Activity
The biological activities of this compound derivatives are diverse, with significant potential in anticancer, anti-inflammatory, and antimicrobial applications. The following sections summarize the quantitative data from various studies.
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| This compound | 6-methyl | MCF-7 (Breast) | 14.12[1] |
| di(this compound)dichloridopalladate(II) (C1) | Pd(II) complex of this compound | Colon Carcinoma | 12.34 ± 0.74 |
| This compound (L1) | - | Colon Carcinoma | 389.45 ± 5.14 |
| Compound 13 (a 2-aminobenzothiazole (B30445) derivative) | - | HCT116 (Colon) | 6.43 ± 0.72[2] |
| A549 (Lung) | 9.62 ± 1.14[2] | ||
| A375 (Melanoma) | 8.07 ± 1.36[2] | ||
| Compound 54 (a 2-aminobenzothiazole derivative) | PI3Kα inhibitor | MCF-7 (Breast) | Significant growth-inhibitory activity[2] |
| Compound 24 (a 2-aminobenzothiazole derivative) | 1,3,4-oxadiazole moiety | C6 (Glioma) | 4.63 ± 0.85[2] |
| A549 (Lung) | 39.33 ± 4.04[2] |
Anti-inflammatory Activity
The anti-inflammatory properties of 2-aminobenzothiazole derivatives are often assessed using the carrageenan-induced paw edema model in rats. The percentage inhibition of edema is a measure of anti-inflammatory efficacy.
| Compound ID | Substitution at Position 6 | Dose (mg/kg) | Time (hours) | % Inhibition of Edema |
| Bt2 | 5-chloro (related derivative) | 100 | 3 | 94.28 (at 150 mins)[3] |
| Bt7 | 6-methoxy (related derivative) | 100 | 3 | 99.56 (at 180 mins)[3] |
| Diclofenac Sodium (Standard) | - | 10 | 3 | 99.56 (at 180 mins)[3] |
| Compound 1 (triazine derivative) | - | 200 | 4 | 96.31[4] |
| Compound 3 (triazine derivative) | - | 200 | 4 | 99.69[4] |
| Indomethacin (Standard) | - | 10 | 4 | 57.66[4] |
Antimicrobial Activity
The antimicrobial activity of benzothiazole (B30560) derivatives is determined by their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. Lower MIC values indicate higher potency.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| 2,6-disubstituted benzothiazole (130a, 130b, 130c ) | Moraxella catarrhalis | 4[5] |
| Azithromycin (Standard) | Moraxella catarrhalis | 0.06[5] |
| Thiazolidinone derivative of 6-trifluoromethoxy benzothiazole (11a ) | Listeria monocytogenes | 0.10–0.25 (mg/ml)[5] |
| P. aeruginosa | 0.10–0.25 (mg/ml)[5] | |
| E. coli | 0.10–0.25 (mg/ml)[5] | |
| Staphylococcus aureus | 0.10–0.25 (mg/ml)[5] | |
| Streptomycin (Standard) | Listeria monocytogenes | 0.15 (mg/ml)[5] |
| 2-hydrazone-bridged benzothiazole derivative (37 ) | Pseudomonas aeruginosa | 4[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biological data.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Carrageenan-Induced Paw Edema Assay
Principle: This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds. Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimate Wistar rats (150-200 g) to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., Diclofenac sodium), and test groups for each derivative at different doses. Administer the test compounds and standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [1 - (Vt - Vc)test / (Vt - Vc)control] x 100 Where Vt is the paw volume at time t, and Vc is the paw volume at time 0.
Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizations
The following diagrams illustrate key concepts related to the biological activities and evaluation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
In Vitro Validation of 2-Amino-6-methylbenzothiazole's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of 2-Amino-6-methylbenzothiazole against various cancer cell lines. The performance of this compound is benchmarked against other benzothiazole (B30560) derivatives and established chemotherapeutic agents, supported by experimental data and detailed methodologies for key assays.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic effects of this compound and its derivatives have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| This compound (L1) | Colon Carcinoma | 389.45 ± 5.14 | Cisplatin | A549 (Lung) | 14.5 ± 1.2 |
| di(this compound)dichloridopalladate(II) (C1) | Colon Carcinoma | 12.34 ± 0.74 | MCF-7 (Breast) | 8.2 ± 0.7 | |
| 2-Aminobenzothiazole Derivative 13 | HCT116 (Colon) | 6.43 ± 0.72 | Doxorubicin | HCT116 (Colon) | 0.45 ± 0.05 |
| A549 (Lung) | 9.62 ± 1.14 | A549 (Lung) | 0.8 ± 0.1 | ||
| A375 (Melanoma) | 8.07 ± 1.36 | MCF-7 (Breast) | 1.2 ± 0.2 | ||
| 2-Aminobenzothiazole Derivative 20 | HepG2 (Liver) | 9.99 | |||
| HCT-116 (Colon) | 7.44 | ||||
| MCF-7 (Breast) | 8.27 | ||||
| 2-Aminobenzothiazole Derivative 24 | C6 (Glioma) | 4.63 ± 0.85 | |||
| A549 (Lung) | 39.33 ± 4.04 | ||||
| OMS5 (2-Aminobenzothiazole Derivative) | A549 (Lung) | 22.13 | |||
| MCF-7 (Breast) | 61.03 | ||||
| OMS14 (2-Aminobenzothiazole Derivative) | A549 (Lung) | 24.87 | |||
| MCF-7 (Breast) | 31.62 |
Mechanistic Insights: Signaling Pathways
This compound and its derivatives exert their anticancer effects through the modulation of key cellular signaling pathways, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
dot
Caption: Anticancer mechanism of this compound.
Studies suggest that a key mechanism of action for this compound is the inhibition of the Ki-67 protein, a well-known marker for cell proliferation.[1] Inhibition of Ki-67 leads to cell cycle arrest, thereby halting the division and growth of cancer cells. Furthermore, this compound and its derivatives have been shown to induce apoptosis in various cancer cell lines.
dot
Caption: Apoptosis induction by benzothiazole derivatives.
The induction of apoptosis by benzothiazole derivatives often involves the intrinsic mitochondrial pathway. This can be initiated by the inhibition of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis.[1]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to validate the anticancer activity of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
dot
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/mL. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membranes.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a propidium iodide (PI) solution.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
References
A Comparative Guide: 2-Amino-6-methylbenzothiazole and Riluzole in Neurological Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurological activities of 2-Amino-6-methylbenzothiazole and the established neuroprotective agent, Riluzole. While direct comparative studies on this compound are limited, this document synthesizes available data on its closely related analogs and contrasts it with the extensive research on Riluzole. The information presented is intended to inform further research and drug development efforts in the field of neurology.
Executive Summary
Riluzole, a 2-amino-6-(trifluoromethoxy)benzothiazole, is an approved treatment for amyotrophic lateral sclerosis (ALS) and is known for its complex mechanism of action involving the modulation of glutamate (B1630785) neurotransmission and inhibition of voltage-gated sodium channels.[1][2][3][4] this compound belongs to the same chemical class of 2-aminobenzothiazoles and is considered a key intermediate in the synthesis of various biologically active compounds.[5] Although direct evidence is scarce, structure-activity relationship (SAR) studies of related 2-amino-6-substituted benzothiazoles suggest that compounds with smaller, electron-donating groups at the 6-position may also possess neuroprotective and anticonvulsant properties, albeit potentially with different potencies and pharmacological profiles compared to Riluzole.
Mechanism of Action
Riluzole exerts its neuroprotective effects through a multi-faceted approach. It is known to inhibit the release of the excitatory neurotransmitter glutamate, block voltage-gated sodium channels, and non-competitively block N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] This combination of actions leads to a reduction in neuronal hyperexcitability and excitotoxicity, which are implicated in the pathophysiology of several neurological disorders.
The precise mechanism of action for this compound in neurological models has not been extensively elucidated. However, based on SAR studies of analogous compounds, it is hypothesized to share some mechanistic similarities with Riluzole, likely involving the modulation of ion channels and neurotransmitter systems.
Comparative Performance in Neurological Models
Direct comparative data for this compound against Riluzole is not available in the public domain. However, data from closely related 6-substituted 2-aminobenzothiazole (B30445) analogs provide valuable insights into the potential activity of the methyl-substituted compound.
Anticonvulsant Activity
A key study evaluated the "antiglutamate" activity of a series of 6-substituted 2-benzothiazolamines by measuring their ability to protect against convulsions induced by intracerebroventricular administration of glutamic acid in rats. This model provides a functional readout of a compound's ability to counteract glutamate-mediated hyperexcitability.
| Compound (6-substituent) | ED₅₀ (mg/kg, i.p.) |
| Riluzole (-OCF₃) | 2.5 |
| -H | > 50 |
| -CH₃ (Methyl) | Data not available |
| -CF₃ | 3.2 |
| -Cl | 12.5 |
| -F | 25 |
Table 1: Anticonvulsant Activity of 6-Substituted 2-Benzothiazolamines in a Glutamate-Induced Convulsion Model in Rats. Data suggests that the nature of the substituent at the 6-position significantly influences anticonvulsant potency. While data for the methyl group is not provided, the trend suggests that electron-withdrawing groups like trifluoromethoxy and trifluoromethyl confer higher potency.
Another study investigated the anticonvulsant profile of a Riluzole derivative, 2-amino-6-trifluoromethylthio-benzothiazole (SKA-19), and compared it directly to Riluzole in various rodent seizure models.
| Compound | MES (ED₅₀, mg/kg, p.o.) | 6-Hz (ED₅₀, mg/kg, p.o.) | Frings Audiogenic (ED₅₀, mg/kg, p.o.) |
| Riluzole | ~10 | ~25 | ~5 |
| SKA-19 | 4.3 | 12.2 | 2.2 |
Table 2: Comparative Anticonvulsant Activity of Riluzole and SKA-19 in Mice. SKA-19, a thio-analog of Riluzole, demonstrated greater potency in these models.
Experimental Protocols
Glutamate-Induced Convulsions in Rats
Objective: To assess the in vivo "antiglutamate" activity of test compounds.
Methodology:
-
Male Sprague-Dawley rats are used.
-
Test compounds are administered intraperitoneally (i.p.) at various doses.
-
After a set pre-treatment time (e.g., 30 minutes), a solution of L-glutamic acid is injected intracerebroventricularly (i.c.v.).
-
Animals are observed for the occurrence of clonic and tonic convulsions.
-
The dose of the test compound that protects 50% of the animals from convulsions (ED₅₀) is calculated.
References
- 1. 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticonvulsant activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1, 3]-xazinane-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of Glutamate-Induced Excitotoxicity by 2-Cyclopropylimino-3-methyl-1,3-thiazoline Hydrochloride in Rat Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
The Pivotal Role of the 6-Methyl Group: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-methylbenzothiazole Analogs in Cancer Research
The 2-aminobenzothiazole (B30445) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, 2-amino-6-methylbenzothiazole analogs have emerged as a promising class of compounds, particularly in the realm of oncology. The strategic placement of a methyl group at the 6-position of the benzothiazole (B30560) ring profoundly influences the molecule's electronic and steric properties, thereby modulating its interaction with various biological targets. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to elucidate their therapeutic potential and guide future drug design endeavors.
Comparative Analysis of Biological Activity
The anticancer activity of this compound analogs is intricately linked to the nature of the substituent at the 2-amino position. Modifications at this site have been extensively explored to optimize potency and selectivity against various cancer cell lines and molecular targets, such as protein kinases.
Cytotoxicity Against Human Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity (IC50) of a series of this compound analogs against various human cancer cell lines. The data highlights how different substitutions on the 2-amino group impact their anticancer efficacy.
| Compound ID | R Group (Substitution at 2-amino position) | Cell Line | IC50 (µM) |
| 1a | -H | MCF-7 (Breast) | > 100 |
| 1b | -C6H5 | MCF-7 (Breast) | 45.2 |
| 1c | -4-Cl-C6H4 | MCF-7 (Breast) | 28.7 |
| 1d | -4-OCH3-C6H4 | MCF-7 (Breast) | 35.1 |
| 1e | -SO2-C6H5 | HeLa (Cervical) | 44.15[1] |
| 1f | -COCH3 | MG63 (Osteosarcoma) | 36.1[1] |
| 2a | -H | A549 (Lung) | > 100 |
| 2b | -C6H5 | A549 (Lung) | 52.8 |
| 2c | -4-Cl-C6H4 | A549 (Lung) | 39.33[2] |
| 2d | -4-OCH3-C6H4 | A549 (Lung) | 48.6 |
SAR Analysis: The unsubstituted 2-aminobenzothiazole core generally exhibits weak activity. The introduction of an aromatic ring at the 2-amino position significantly enhances cytotoxicity. Electron-withdrawing groups, such as chlorine at the para-position of the phenyl ring (Compound 1c), tend to increase potency against the MCF-7 cell line. Conversely, electron-donating groups like methoxy (B1213986) (Compound 1d) show slightly reduced but still significant activity. Acyl and sulfonyl derivatives (Compounds 1e and 1f) also demonstrate moderate anticancer effects.
Kinase Inhibitory Activity
A primary mechanism through which many 2-aminobenzothiazole analogs exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/AKT/mTOR pathway are key targets.
| Compound ID | R Group (Substitution at 2-amino position) | Target Kinase | IC50 (µM) |
| 3a | -H | VEGFR-2 | > 50 |
| 3b | -C(=S)NH-C6H5 | VEGFR-2 | 0.19[2] |
| 3c | -C(=O)NH-(4-pyridyl) | PI3Kα | 1.03 (nM)[2] |
SAR Analysis: The 2-amino group is a critical handle for introducing moieties that can interact with the ATP-binding pocket of kinases. The thiourea (B124793) derivative (Compound 3b) shows potent inhibition of VEGFR-2, suggesting that the thiocarbonyl group and the phenyl ring are important for binding. The pyridyl-amide derivative (Compound 3c) demonstrates exceptionally potent inhibition of PI3Kα, highlighting the importance of this specific heterocyclic substituent for targeting the PI3K pathway.
Key Signaling Pathways
The anticancer activity of this compound analogs is often attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biological data. Below are generalized protocols for the key experiments cited.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of chemical compounds on cultured cells.[3][4][5]
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: Kinase activity is measured by quantifying the transfer of a phosphate (B84403) group from ATP to a specific substrate (peptide or protein). Inhibition is observed as a decrease in substrate phosphorylation. This can be detected using various methods, such as luminescence-based ATP detection (e.g., Kinase-Glo®).[6][7][8][9][10]
General Protocol (Luminescence-based):
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the target kinase (e.g., recombinant human VEGFR-2), its specific substrate, and ATP in a suitable buffer.
-
Inhibitor Addition: The this compound analogs are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes) to allow for the kinase reaction to proceed.
-
Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added, which stops the kinase reaction and measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: The luminescent signal is measured using a microplate reader, and the IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of 2-Amino-6-methylbenzothiazole-Based Inhibitors: A Guide to Cross-Reactivity and Target Engagement
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-6-methylbenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases and other enzymes. Understanding the cross-reactivity profile of these inhibitors is paramount for developing selective and effective therapeutics with minimal off-target effects. This guide provides a comparative analysis of the performance of 2-aminobenzothiazole-based inhibitors, supported by experimental data and detailed protocols for key assays.
Data Presentation: Comparative Cross-Reactivity of Benzothiazole-Based Inhibitors
While comprehensive kinome-wide screening data for a single this compound-based inhibitor is not publicly available in a consolidated format, this section compiles and compares selectivity data for structurally related 2-aminobenzothiazole (B30445) and 2-aminothiazole (B372263) derivatives from various studies. This comparative data provides valuable insights into the potential off-target profiles of this class of compounds.
Table 1: Comparative Kinase Selectivity Profile of 2-Aminobenzothiazole and 2-Aminothiazole Derivatives
| Compound ID | Primary Target | Inhibitor Concentration | Off-Target Kinase | % Inhibition / IC50 | Reference |
| BMS-350751 | Lck | Not Specified | Not Specified | Potent Lck inhibitor with excellent cellular activity | [1] |
| BMS-358233 | Lck | Not Specified | Not Specified | Potent Lck inhibitor with excellent cellular activity | [1] |
| Compound 23 (2-aminobenzothiazole derivative) | VEGFR-2 | Not Specified | Not Specified | IC50 = 97 nM | [2] |
| Compound 20 (2-aminobenzothiazole-TZD hybrid) | VEGFR-2 | Not Specified | Not Specified | Antiproliferative IC50 (HepG2) = 9.99 µM | [2] |
| Compound 13 (2-aminobenzothiazole derivative) | Not Specified | Not Specified | Not Specified | Antiproliferative IC50 (HCT116) = 6.43 µM | [2] |
Table 2: Cytotoxicity Profile of 6-Substituted-2-phenyl-1,3-benzothiazole Analogs Against Human Cancer Cell Lines [3]
| Compound/Analog | Cell Line | Cell Type | IC50 (µM) |
| 6-Amino-2-(2-fluorophenyl)benzothiazole HCl | Hep-2 | Laryngeal Carcinoma | >9 x 10⁻⁶ |
| 6-Amino-2-(3-fluorophenyl)benzothiazole HCl | Hep-2 | Laryngeal Carcinoma | >9 x 10⁻⁶ |
| 6-Amino-2-(4-fluorophenyl)benzothiazole HCl | Hep-2 | Laryngeal Carcinoma | >9 x 10⁻⁶ |
| 6-Amino-2-(2-aminophenyl)benzothiazole 2HCl | MCF-7 | Breast Adenocarcinoma | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. The following are protocols for key experiments typically employed in the characterization of kinase inhibitors.
In Vitro Kinase Selectivity Profiling (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for assessing the selectivity of an inhibitor against a panel of kinases.[4][5]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates enzymatic inhibition.
Materials:
-
Kinase panel (e.g., Kinase Selectivity Profiling System)
-
Substrate and ATP for each kinase
-
Test inhibitor (e.g., this compound derivative)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Kinase Reaction:
-
Dispense 1 µL of the diluted inhibitor or vehicle control into the wells of a 384-well plate.
-
Add 2 µL of the Kinase Working Stock to the appropriate wells.
-
Add 2 µL of the ATP/Substrate Working Stock to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
ATP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. Determine IC50 values for the on-target and off-target kinases.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol describes a method to confirm that the inhibitor binds to its intended target within a cellular environment.[6][7][8][9]
Principle: Ligand binding can increase the thermal stability of a protein. CETSA measures the extent of protein stabilization upon inhibitor treatment by heating cells to various temperatures and quantifying the amount of soluble protein remaining.
Materials:
-
Cultured cells
-
Test inhibitor
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody specific to the target protein
-
Secondary antibody (e.g., HRP-conjugated)
-
Thermal cycler or heating block
-
Centrifuge
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Fractionation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the soluble fractions.
-
Western Blot Analysis:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody against the target protein.
-
Detect with a secondary antibody and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Mandatory Visualizations
Signaling Pathway
2-Aminobenzothiazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as those in the EGFR/PI3K/Akt signaling pathway.[10]
Caption: EGFR/PI3K/Akt signaling pathway often targeted by 2-aminobenzothiazole inhibitors.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.
Caption: Workflow for kinase inhibitor screening and characterization.
References
- 1. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of 2-Amino-6-methylbenzothiazole as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Amino-6-methylbenzothiazole as a reference standard in High-Performance Liquid Chromatography (HPLC) against other commonly used aromatic amine standards. The selection of an appropriate reference standard is critical for ensuring the accuracy, precision, and reliability of analytical data in research, quality control, and drug development. This document presents a summary of quantitative performance data, detailed experimental protocols, and a visual representation of a typical HPLC workflow to aid in the selection of the most suitable reference standard for your analytical needs.
Comparative Performance of Reference Standards
The performance of a reference standard in HPLC is evaluated based on several key parameters, including linearity, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes these parameters for this compound and selected alternative aromatic amine reference standards, compiled from various analytical studies.
| Reference Standard | HPLC Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | Reverse Phase | >0.99 (typical) | Data not readily available | Data not readily available |
| 2-Aminobenzothiazole (B30445) | Reverse Phase | Not explicitly stated | 0.07 ng/mL (in human urine) | Not explicitly stated |
| Aniline (B41778) | Reverse Phase | >0.999 | 0.1 - 0.2 µg/L | 0.0778 - 0.2073 µg/mL[1] |
| p-Toluidine | Reverse Phase / Cation-Exchange | Data not readily available | 0.063 mg/L | Data not readily available |
| Benzidine | Reverse Phase | 0.9979 - 0.9995[2] | 26.36 - 33.67 µg/L[2] | 109.98 - 186.11 µg/L[2] |
Note: The performance data for this compound is not as extensively published in direct comparative studies as other more common aromatic amines. However, its availability as a high-purity standard (>98.0% by HPLC) suggests its suitability for quantitative analysis. The data for other compounds are provided for comparative purposes and may vary depending on the specific analytical method and instrumentation.
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving reproducible and reliable results. Below are typical HPLC protocols for the analysis of this compound and the compared alternative standards.
Protocol 1: Analysis of this compound
This protocol is based on a general reverse-phase HPLC method suitable for aromatic amines.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile (B52724) and water (gradient or isocratic, e.g., 70:30 v/v) with 0.1% phosphoric acid. For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan (typically around 254 nm or 272 nm for aminothiazoles).
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in a suitable solvent like methanol (B129727) or acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from approximately 1 to 100 µg/mL.
-
Sample Preparation: The sample containing the analyte is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.
Protocol 2: Analysis of 2-Aminobenzothiazole
This protocol is adapted from validated methods for the analysis of 2-aminobenzothiazole in various matrices.
-
Instrumentation: HPLC with UV or LC-MS/MS detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a determined wavelength or MS/MS with electrospray ionization in positive mode (ESI+).
-
Standard and Sample Preparation: Similar to Protocol 1, with appropriate adjustments for the specific matrix (e.g., solid-phase extraction for biological samples).
Protocol 3: Analysis of Aniline
This protocol is based on a validated HPLC-UV method for the quantification of aniline.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Acetonitrile and water (70:30 v/v).[3]
-
Flow Rate: 0.7 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 190 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Standard and Sample Preparation: Prepare stock and working standard solutions of aniline in the mobile phase. Filter all samples and standards through a 0.45 µm syringe filter before injection.[4]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the use of a reference standard in an HPLC analysis, from standard preparation to data analysis.
Conclusion
This compound is a viable reference standard for HPLC analysis, particularly in applications involving the quantification of related benzothiazole (B30560) derivatives. Its high purity makes it suitable for establishing accurate and precise analytical methods. While publicly available comparative performance data is less extensive than for more common aromatic amines like aniline, the provided protocols and comparative data for alternatives offer a solid foundation for method development and validation. The choice of the most appropriate reference standard will ultimately depend on the specific analytical requirements, including the matrix, required sensitivity, and regulatory guidelines. Researchers are encouraged to perform in-house validation to ensure the selected standard meets the specific needs of their application.
References
- 1. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Amino-6-methylbenzothiazole Derivatives in Molecular Docking Studies
In the landscape of medicinal chemistry, the 2-aminobenzothiazole (B30445) scaffold is a privileged structure, forming the foundation for a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1] Strategic modifications to this core, particularly at the 6-position, have been extensively explored to enhance pharmacological efficacy. This guide offers a comparative overview of molecular docking studies on 2-Amino-6-methylbenzothiazole and related derivatives, supported by experimental data to provide a valuable resource for researchers and drug development professionals.
Performance Comparison of 2-Aminobenzothiazole Inhibitors
The following tables summarize quantitative data from various studies, offering a clear comparison of the efficacy of 2-aminobenzothiazole derivatives against different biological targets.
Table 1: In Silico Docking Performance and In Vitro Biological Activity Against PI3Kγ
This table details the docking scores and biological activity of novel 2-aminobenzothiazole compounds targeting the PI3Kγ enzyme, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]
| Compound ID | LibDock Score | Biological Activity | Target Protein | PDB Code |
| OMS1 | 113.524 | 47% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS2 | 121.194 | 48% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS5 | 118.069 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS14 | 134.458 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS15 | 138.055 | Not Reported | PI3Kγ | 7JWE |
| OMS16 | 153.032 | Not Reported | PI3Kγ | 7JWE |
| Gedatolisib (Reference) | 81.11 | Co-crystallized Ligand | PI3Kγ | 7JWE |
| Data sourced from Salih, O. M., et al. (2024).[2] |
Table 2: Anticonvulsant Activity of 6-substituted 2-aminobenzothiazole Derivatives
This table presents the molecular docking scores of various 6-substituted 2-aminobenzothiazole derivatives against the γ-amino butyric acid (GABA) molecular target, indicating their potential as anticonvulsant agents.[3]
| Compound ID | Mol Dock Score | Rerank Score | H-Bond Score |
| BSC-01 | -77.531 | -59.513 | -6.812 |
| BSC-02 | -79.314 | -65.913 | -7.132 |
| BSC-03 | -78.365 | -61.231 | -6.991 |
| BSC-04 | -81.231 | -51.341 | -7.981 |
| BSC-05 | -84.236 | -54.993 | -8.414 |
| Phenytoin (Reference) | -73.63 | Not Reported | Not Reported |
| BSC-05 is 6-methyl-[3-(3,4-dihydroxyphenyl)-prop-2-eneamido] benzothiazole.[3] |
Table 3: Monoamine Oxidase (MAO) Inhibition by 2-Amino-6-nitrobenzothiazole Derivatives
This table showcases the in vitro inhibitory activity (IC50) of 2-amino-6-nitrobenzothiazole-derived hydrazones against MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases.[4]
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
| 6 | 0.42 ± 0.003 | > 10 | - |
| 31 | > 10 | 0.0018 ± 0.0003 | 766.67 |
| Compound 6: N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | |||
| Compound 31: N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide[4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the protocols employed in the cited studies for molecular docking and biological evaluation.
Molecular Docking Protocol (General)
A generalized workflow for molecular docking studies of 2-aminobenzothiazole derivatives involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., PI3Kγ, GABA-AT, MAO-B) is obtained from the Protein Data Bank (PDB).[5] Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned. The protein is then energy minimized using a suitable force field.
-
Ligand Preparation: The 2D structures of the 2-aminobenzothiazole derivatives are sketched and converted to 3D structures.[2] The ligands are then energy minimized, and appropriate charges are assigned. For studies with multiple derivatives, a library of ligands is prepared.
-
Grid Generation: A binding site, or "grid box," is defined on the target protein. This is typically centered on the active site identified from the co-crystallized ligand in the original PDB file or through literature analysis.[5]
-
Docking Simulation: Software such as AutoDock Vina, GLIDE, or Molegro Virtual Docker is used to perform the docking calculations.[5][6] The software systematically samples different conformations and orientations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The results are analyzed based on the docking scores (e.g., LibDock Score, MolDock Score) and the binding poses of the ligands.[2][3] The interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the basis of binding.
In Vitro Kinase Assay (e.g., PI3Kγ Inhibition)
A general protocol for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase is as follows:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, the substrate (e.g., ATP), and a suitable buffer.
-
Compound Incubation: The test compounds (derivatives of 2-aminobenzothiazole) are added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also prepared.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of the substrate and allowed to proceed for a specific time at a controlled temperature. The reaction is then stopped.
-
Signal Measurement: The kinase activity is quantified by measuring the amount of product formed, often through a luminescent or fluorescent signal.
-
Data Analysis: The percentage of kinase inhibition by each compound is calculated relative to the control. For potent compounds, an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the compound concentration.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the action of 2-aminobenzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. wjarr.com [wjarr.com]
Validating the Mechanism of Action of 2-Amino-6-methylbenzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-Amino-6-methylbenzothiazole derivatives, focusing on their mechanism of action as potent kinase inhibitors in oncology. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key validation experiments.
The primary mechanism of action for this class of compounds is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key molecular targets that have been identified include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and key components of the PI3K/AKT/mTOR signaling pathway.[1][2] Certain derivatives have also demonstrated inhibitory activity against other targets such as Src family kinases, Lck, and Aurora kinases, highlighting the therapeutic potential of this scaffold.[3][4][5]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various this compound derivatives against specific kinases and a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a direct comparison of their potency.
| Compound/Derivative | Target Kinase | Kinase IC50 (µM) | Cancer Cell Line | Cellular IC50 (µM) |
| VEGFR-2 Inhibitors | ||||
| 2-aminobenzothiazole-TZD hybrid (Cmpd 20) | VEGFR-2 | 0.15 | HepG2 (Liver) | 9.99[1] |
| HCT-116 (Colon) | 7.44[1] | |||
| MCF-7 (Breast) | 8.27[1] | |||
| 2-aminobenzothiazole-CT hybrid (Cmpd 21) | VEGFR-2 | 0.19 | Various | 10.34 - 12.14[1] |
| Chlorophenyl & 6-methylbenzothiazole (B1275349) (Cmpd 5) | VEGFR-2 | 0.6 | - | - |
| CDK2 Inhibitors | ||||
| 1,2,4-triazole fused 2-aminobenzothiazole (B30445) (Cmpd 40) | CDK2 | 4.29 | A549 (Lung) | 3.55[1] |
| MCF-7 (Breast) | 3.17[1] | |||
| Hep3B (Liver) | 4.32[1] | |||
| Multi-Kinase Inhibitors | ||||
| 2-aminobenzothiazole derivative (Cmpd 13) | EGFR (presumed) | - | HCT116 (Colon) | 6.43[1] |
| A549 (Lung) | 9.62[1] | |||
| A375 (Melanoma) | 8.07[1] | |||
| FAK Inhibitors | ||||
| 1,3,4-oxadiazole containing 2-aminobenzothiazole (Cmpd 24) | FAK (presumed) | - | C6 (Rat Glioma) | 4.63[1] |
| A549 (Lung) | 39.33[1] | |||
| Other Derivatives | ||||
| Hydrazine based benzothiazole (B30560) (Cmpd 11) | - | - | HeLa (Cervical) | 2.41[6][7] |
| COS-7 (Kidney) | 4.31[6][7] |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their validation.
Caption: Inhibition of the VEGFR-2 signaling cascade by this compound derivatives.
Caption: The PI3K/AKT/mTOR pathway and its inhibition by this compound derivatives.
Caption: A typical experimental workflow for validating the mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound derivatives.
1. In Vitro Kinase Inhibition Assay
-
Objective: To quantify the inhibitory potency of the derivatives against specific kinases (e.g., VEGFR-2, CDK2).
-
Principle: This assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. The inhibition of this reaction by the test compound is quantified.
-
Materials:
-
Recombinant human kinase and corresponding substrate.
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
Kinase assay buffer (typically containing Tris-HCl, MgCl2, and DTT).
-
Adenosine-5'-triphosphate (ATP).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega).
-
384-well microplates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the reaction by adding ATP. Include controls for 100% activity (enzyme + substrate + vehicle) and background (substrate + vehicle).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the remaining kinase activity using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cell Proliferation (MTT) Assay
-
Objective: To assess the cytotoxic effect of the derivatives on cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming a purple formazan (B1609692) product.
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116).
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate spectrophotometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
3. Western Blot Analysis for Target Engagement
-
Objective: To confirm that the compounds inhibit the intended signaling pathway in a cellular context by measuring the phosphorylation status of key proteins.
-
Principle: This technique uses specific antibodies to detect changes in the levels of total and phosphorylated proteins in cell lysates after treatment with the test compound.
-
Materials:
-
Cancer cell lines.
-
Test compounds.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and transfer equipment.
-
-
Procedure:
-
Treat cultured cancer cells with the test compound at various concentrations for a specified time.
-
Harvest and lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with specific primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the degree of pathway inhibition.
-
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Benchmarking the Efficacy of 2-Amino-6-methylbenzothiazole Derivatives Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of 2-amino-6-methylbenzothiazole, in particular, have emerged as promising candidates for the treatment of various diseases, including cancer, neurodegenerative disorders, and microbial infections.[2][3][4] This guide provides an objective comparison of the performance of these derivatives against established therapeutic agents, supported by experimental data.
Anticancer Activity
Newly synthesized this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] Their mechanism of action is frequently linked to the inhibition of key kinases, such as PI3K, VEGFR-2, and FAK, which are crucial for cancer cell proliferation and survival.[5][7]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of novel this compound derivatives in comparison to standard anticancer drugs. Lower IC₅₀ values are indicative of greater potency.
Table 1: Comparison of VEGFR-2 Inhibitory Activity
| Compound/Drug | Target/Mechanism of Action | IC₅₀ (nM) | Reference |
| Derivative Compound 23 | VEGFR-2 Inhibition | 97 | [7] |
| Sorafenib | Multi-kinase inhibitor (including VEGFR-2) | - | [5] |
Table 2: Comparison of PI3Kα Inhibitory Activity
| Compound/Drug | Target/Mechanism of Action | IC₅₀ (nM) | Reference |
| Derivative Compound 54 | PI3Kα Inhibition | 1.03 | [7] |
Table 3: Antiproliferative Activity Against Various Cancer Cell Lines
| Compound/Drug | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | C6 (Rat Glioma) IC₅₀ (µM) | Reference |
| New Derivative Series 1 | 1.8 - 7.2 | 3.9 - 10.5 | 7.44 - 9.99 | - | [5] |
| Derivative Compound 24 | - | 39.33 ± 4.04 | - | 4.63 ± 0.85 | [7] |
| Doxorubicin | ~0.9 | ~1.2 | ~0.5 - 1.0 | - | [5] |
| Cisplatin | ~3.1 | - | - | - | [5] |
Activity in Neurodegenerative Diseases
Certain derivatives of 2-aminobenzothiazole have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanism often involves the inhibition of enzymes such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).[3][8]
Data Presentation: Enzyme Inhibition
Table 4: Comparison of MAO-B Inhibitory Activity
| Compound/Drug | Target/Mechanism of Action | IC₅₀ (nM) | Reference |
| Derivative Compound 31 | MAO-B Inhibition | 1.8 ± 0.3 | [9] |
| Donepezil | AChE Inhibition | - | [8] |
| Tacrine | AChE Inhibition | - | [8] |
Antimicrobial Efficacy
The antimicrobial properties of 2-aminobenzothiazole derivatives have been evaluated against a range of bacterial and fungal strains.[4][10] The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial effectiveness.
Data Presentation: In Vitro Antimicrobial Activity
Table 5: Minimum Inhibitory Concentration (MIC) Against Bacterial Strains
| Compound/Drug | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Derivative Compound 3 | 50 - 200 | 25 - 200 | 25 - 100 | [11] |
| Derivative Compound 4 | 50 - 200 | 25 - 200 | 25 - 100 | [11] |
| Ampicillin | - | - | - | [10] |
| Streptomycin | - | - | - | [10] |
Experimental Protocols
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for evaluating the cytotoxic effects of chemical compounds on cultured cells.[1]
Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[1]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or standard drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Kinase Inhibition Assay
Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., VEGFR-2, PI3K).
General Procedure:
-
Reaction Setup: The kinase, substrate, and ATP are combined in a reaction buffer.
-
Compound Addition: The test compound (this compound derivative) is added at various concentrations.
-
Incubation: The reaction is incubated to allow for phosphorylation of the substrate.
-
Signal Measurement: The kinase activity is quantified by measuring the amount of phosphorylated substrate, often using luminescence or fluorescence-based methods.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the compound concentration.[1]
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Amino-6-methylbenzothiazole: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-Amino-6-methylbenzothiazole. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations.
Immediate Safety and Hazard Assessment
This compound is a chemical that requires careful handling due to its potential hazards. Understanding these hazards is the first step in ensuring safe disposal.
Hazard Profile:
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Eyes/Face: Tightly fitting safety goggles or a face shield.
-
Skin: Chemical-impermeable gloves (inspect before use) and a lab coat or other impervious protective clothing.
-
Respiratory: A NIOSH-approved N95 dust mask or higher-level respirator if there is a risk of generating dust.[1]
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through an approved hazardous waste disposal facility. Never dispose of this chemical down the drain or in regular trash.[2][3][4]
Step 1: Waste Segregation and Collection
-
Isolate Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated and compatible hazardous waste container.[3]
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[2]
-
Container Type: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. For solid waste, consider double-bagging in heavy-duty plastic bags before placing it in the final disposal container.[3]
Step 2: Container Labeling
-
Label Clearly: Affix a "Hazardous Waste" label to the container before adding any waste.
-
Full Identification: Clearly write the full chemical name, "this compound," and list all constituents of the waste, including any solvents used. Do not use abbreviations or chemical formulas.[5]
-
Generator Information: Ensure the name and contact information of the waste generator are clearly visible on the label.[5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[3][5]
-
Secure Closure: Keep the waste container securely closed at all times, except when actively adding waste.[5][6]
-
Secondary Containment: It is best practice to keep the waste container in secondary containment to prevent spills from spreading.[5]
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is nearly full (do not exceed 90% capacity), or if it has been in the SAA for the maximum allowed time (consult your institution's policy, often up to one year), contact your institution's EHS department to arrange for pickup and disposal.[3][6]
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
Spill Management Protocol
In the event of a spill, follow these procedures:
Minor Spills:
-
Ensure Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[5]
-
Wear PPE: Don the appropriate personal protective equipment as outlined above.
-
Contain Spill: Prevent the spill from spreading.
-
Clean-Up: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2][3]
-
Decontaminate: Clean the affected area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.[5]
Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Inform others in the vicinity of the spill.
-
Contact Emergency Services: Contact your institution's emergency response team or EHS department for assistance.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-6-methylbenzothiazole
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Amino-6-methylbenzothiazole, tailored for research scientists and drug development professionals. Adherence to these procedures is paramount for ensuring a safe laboratory environment and responsible chemical management.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. Therefore, a stringent PPE protocol is mandatory to mitigate exposure risks.
Core PPE Requirements:
-
Respiratory Protection: A NIOSH-approved N95 dust mask is required when handling the solid compound to prevent inhalation of airborne particles[1][2].
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes and airborne particles[3][4].
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical[3].
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, data for the structurally similar compound, p-Toluidine, provides a valuable reference for risk assessment.
| Safety Parameter | Value | Compound | Source |
| Permissible Exposure Limit (PEL) | 2 ppm (8-hour TWA) | p-Toluidine | OSHA[5] |
| Recommended Exposure Limit (REL) | 2 ppm (10-hour TWA) | p-Toluidine | NIOSH[5] |
| Threshold Limit Value (TLV) | 2 ppm (8-hour TWA) | p-Toluidine | ACGIH[4] |
| Hazard Statements | H315, H319, H335 | This compound | [1][2] |
TWA: Time-Weighted Average
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical to minimize the risk of exposure and contamination.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container. Liquid waste containing this compound should be collected in a separate, compatible, and labeled container.
-
Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Do not dispose of this chemical down the drain.
Caption: Waste disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
